Methyl benzimidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402222. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl benzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQKQNJHCDULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322881 | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-86-5 | |
| Record name | 7471-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzimidic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of methyl benzimidate hydrochloride, a valuable reagent in various chemical transformations, particularly in the modification of proteins and peptides and as a precursor for the synthesis of other organic molecules. The primary method for its synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.
Core Synthesis Protocol: The Pinner Reaction
The synthesis of this compound hydrochloride is most commonly achieved through the Pinner reaction, which involves the treatment of benzonitrile with anhydrous methanol in the presence of dry hydrogen chloride gas. The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol.
Reaction Mechanism
The Pinner reaction is initiated by the protonation of the nitrile by the strong acid, hydrogen chloride, forming a highly reactive nitrilium ion. This cation is then susceptible to nucleophilic attack by the alcohol, in this case, methanol. A subsequent proton transfer results in the formation of the imino ester hydrochloride salt, also known as a Pinner salt.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound hydrochloride, based on established methodologies. Strict adherence to anhydrous conditions is crucial for the success of this reaction.
Protocol 1: Synthesis in Methanol
This protocol is adapted from a general procedure for the Pinner reaction.
Materials:
-
Benzonitrile
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
Procedure:
-
A solution of benzonitrile (1.0 eq) in anhydrous methanol (3.0 eq) is prepared in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The flask is cooled to 0-5 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature. The reaction progress can be monitored by the precipitation of the product.
-
After the reaction is complete, the flask is sealed and stirred at 5 °C for an additional 24 hours to ensure complete precipitation of the this compound hydrochloride as a white solid.[1]
-
The precipitated product is collected by filtration under a dry atmosphere.
-
The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.
-
The final product is dried under vacuum to yield pure this compound hydrochloride.
Protocol 2: Synthesis in a Co-solvent System
This protocol utilizes a co-solvent, which can aid in solubility and reaction control.
Materials:
-
Benzonitrile derivative
-
Anhydrous Chloroform
-
Anhydrous Methanol saturated with anhydrous Hydrogen Chloride
-
Anhydrous Ethyl Acetate
Procedure:
-
To a mixture of anhydrous chloroform (25 ml) and anhydrous methanol saturated with anhydrous hydrogen chloride (50 ml), cooled in an ice bath, is added the starting benzonitrile derivative (e.g., 4.8 g of 3-methoxy-4-(4-phthalimidomethylbenzyloxy)benzonitrile).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is then removed under reduced pressure.
-
Anhydrous ethyl acetate is added to the residue to precipitate the product.
-
The solid this compound hydrochloride derivative is collected by filtration and dried. A yield of 3.4 g was reported for the specified derivative.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of benzimidate hydrochlorides.
| Parameter | Protocol 1 (Adapted) | Protocol 2 (Example) | Protocol 3 (Industrial) |
| Starting Nitrile | Benzonitrile | 3-methoxy-4-(4-phthalimidomethylbenzyloxy)benzonitrile | p-Methoxybenzonitrile |
| Nitrile Amount | 1.0 eq | 4.8 g | 134 g (1 mol) |
| Alcohol | Methanol | Methanol | Methanol |
| Alcohol Amount | 3.0 eq | 50 ml (saturated with HCl) | 35.2 g (1.1 mol) |
| Catalyst | Anhydrous HCl gas | Anhydrous HCl (in MeOH) | Thionyl chloride (generates HCl in situ) |
| Solvent | Methanol | Chloroform | Dichloroethane |
| Solvent Volume | Varies | 25 ml | 150 ml |
| Reaction Temperature | 0-5 °C, then 5 °C | Ice bath, then room temp. | 0-5 °C, then 25 °C |
| Reaction Time | Several hours + 24 h | 24 h | 2 h, then 12 h |
| Product | This compound hydrochloride | Methyl 3-methoxy-4-(4-phthalimidomethylbenzyloxy)benzimidate hydrochloride | p-Methoxy benzimidate methyl ester hydrochloride |
| Yield | >90% (expected) | 3.4 g | 189.5 g (95%) |
| Purity | High | Crystalline solid | >95% |
Visualizing the Synthesis
Pinner Reaction Signaling Pathway
The following diagram illustrates the mechanism of the Pinner reaction for the synthesis of this compound hydrochloride.
Caption: Mechanism of the Pinner reaction for this compound hydrochloride synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound hydrochloride.
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Benzimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidate, and more commonly its hydrochloride salt, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. As an imino ester, it serves as a precursor for the synthesis of a variety of heterocyclic compounds and as a reagent for the chemical modification of proteins. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its reactivity. The information is presented to support its application in research and development, particularly in the context of drug discovery and development.
Physical Properties
The physical properties of this compound and its hydrochloride salt are summarized in the tables below. It is important to note that the free base is less stable and therefore less commonly encountered than its hydrochloride salt. Data presented is for both forms where available.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| CAS Number | 7471-86-5 | [1] |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | [2] |
| Appearance | White Crystalline Powder | |
| Melting Point | 105-107 °C (decomposes) | [2][3] |
| Boiling Point | 106 °C at 24 Torr | |
| Solubility | Almost transparent in water | |
| Vapor Pressure | 1.89 mmHg at 25°C | |
| Storage Temperature | -20°C | [2][3] |
| CAS Number | 5873-90-5 |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of imino esters, making it a valuable synthetic intermediate. Its chemical behavior is dominated by the electrophilicity of the imino carbon and the basicity of the nitrogen atom.
Basicity
This compound is a moderately strong base with a pKa of 5.67 for its conjugate acid.[4] This allows for its protonation to form a stable hydrochloride salt, which is the common commercial form.
Hydrolysis
The hydrolysis of this compound has been studied under acidic conditions. In aqueous acid, it primarily hydrolyzes to form methyl benzoate and ammonium ions.[4] A smaller amount of benzamide and methanol can also be formed, particularly in water.[4] The rate of hydrolysis is dependent on the acid concentration. Initially, the rate increases with acidity due to the protonation of the imidate. However, at very high acid concentrations, the rate begins to decrease.[4] This behavior is attributed to the mechanism involving the attack of a water molecule on the protonated imidate.
The proposed mechanism for the acid-catalyzed hydrolysis is depicted below:
Caption: Acid-catalyzed hydrolysis of this compound.
Pinner Reaction
This compound is commonly synthesized via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol (in this case, methanol) to a nitrile (benzonitrile).[5] The initial product is the hydrochloride salt of the imidate, known as a Pinner salt.[5] These salts are themselves reactive intermediates and can be converted to other functional groups. For instance, reaction with an excess of alcohol can yield an orthoester, while treatment with ammonia or an amine can produce an amidine.[5]
Experimental Protocols
Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol is a generalized procedure based on the principles of the Pinner reaction.[5][6][7]
Objective: To synthesize this compound hydrochloride from benzonitrile and methanol.
Materials:
-
Benzonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Hydrogen chloride gas (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: A solution of benzonitrile in a slight excess of anhydrous methanol and anhydrous diethyl ether is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a drying tube to protect the reaction from atmospheric moisture.
-
Introduction of HCl: The flask is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution with stirring.
-
Precipitation: The reaction is typically exothermic. The introduction of HCl is continued until the solution is saturated. The this compound hydrochloride will precipitate from the solution as a white crystalline solid.
-
Isolation: The reaction mixture is allowed to stand in the cold to ensure complete precipitation. The solid product is then collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid. The product is then dried under vacuum to yield the final this compound hydrochloride.
Workflow Diagram:
Caption: Experimental workflow for the Pinner synthesis.
Applications in Drug Development and Research
This compound and related compounds are utilized in several areas relevant to drug development:
-
Synthesis of Heterocycles: Imidates are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[8][9]
-
Peptide and Protein Modification: As an imidating reagent, this compound can be used to modify the lysine residues of peptides and proteins, which can be useful for studying protein structure and function.[3][8]
-
Protecting Group Chemistry: The imidate functionality can be considered a protected form of an ester or amide and can be used strategically in multi-step organic syntheses.[10][11]
-
Lead Compound Optimization: The introduction of methyl groups, such as in this compound, is a common strategy in lead optimization to modulate the physicochemical and pharmacokinetic properties of drug candidates.[12]
Conclusion
This compound is a valuable and versatile chemical entity with well-defined physical and chemical properties. Its synthesis via the Pinner reaction is a classic and effective method. Understanding its reactivity, particularly its hydrolysis and its role as a precursor to other functional groups, is crucial for its effective application in organic synthesis, medicinal chemistry, and drug development. This guide provides the foundational technical information required for researchers and scientists to confidently utilize this compound in their work.
References
- 1. This compound | C8H9NO | CID 345018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 5873-90-5 [sigmaaldrich.com]
- 3. This compound 97 5873-90-5 [sigmaaldrich.com]
- 4. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. This compound HYDROCHLORIDE | 5873-90-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Benzimidate: Properties, Synthesis, and Applications in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl benzimidate, a chemical reagent utilized in the covalent modification of proteins. The document details its chemical and physical properties, provides a detailed protocol for its synthesis via the Pinner reaction, and outlines its application in the amidination of primary amines in proteins, a technique of significant interest in protein chemistry and drug development.
Core Chemical and Physical Properties
This compound is commercially available, often as its more stable hydrochloride salt. It is crucial to distinguish between the free base and the hydrochloride salt, as their properties differ.
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| CAS Number | 7471-86-5 | 5873-90-5 |
| Molecular Formula | C₈H₉NO | C₈H₉NO·HCl |
| Molecular Weight | 135.16 g/mol [1] | 171.62 g/mol |
| Appearance | Not readily available (less stable) | White to off-white crystalline powder |
| Melting Point | Not available | 105-107 °C (decomposes) |
| Solubility | Soluble in organic solvents | Soluble in aqueous buffers (e.g., triethanolamine, borate) |
| Primary Use | Reagent for protein modification (amidination) | More stable form for storage and handling |
Synthesis of this compound Hydrochloride via the Pinner Reaction
The Pinner reaction is the classic method for synthesizing imidates from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride. The reaction proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established Pinner reaction procedures for similar compounds.
Materials:
-
Benzonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
In a dry round-bottom flask, dissolve benzonitrile in a threefold molar excess of anhydrous methanol.
-
Add an equal volume of anhydrous diethyl ether to the solution.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube while stirring continuously. Ensure the temperature remains below 10°C.
-
Continue passing HCl gas until the solution is saturated.
-
Seal the flask with a drying tube and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. During this time, this compound hydrochloride will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound hydrochloride.
Application in Protein Modification: Amidination of Lysine Residues
This compound is a monofunctional imidoester that reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction, known as amidination, converts the primary amine into an acetimidyl group. A key advantage of this modification is the retention of the positive charge at physiological pH, which often helps to preserve the native structure and function of the protein.
Experimental Protocol: Amidination of a Target Protein
This is a general protocol that may require optimization for specific proteins.
Materials:
-
Purified target protein in a suitable buffer (e.g., 0.2 M triethanolamine, pH 8.0-9.0). Note: Avoid buffers containing primary amines like Tris or glycine.
-
This compound hydrochloride
-
Quenching solution (e.g., 1 M glycine or Tris, pH 7.5)
-
Dialysis or desalting column for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a solution of this compound hydrochloride in the reaction buffer.
-
Amidination Reaction: Add a 10- to 50-fold molar excess of the this compound hydrochloride solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable storage buffer or by using a desalting column.
-
Analysis: The extent of modification can be assessed by techniques such as mass spectrometry or by monitoring changes in protein isoelectric point using isoelectric focusing (IEF).
Logical Relationship: Effect of Amidination on Protein Properties
The modification of lysine residues with this compound has predictable effects on the physicochemical properties of a protein, which in turn can influence its biological activity. Understanding these relationships is crucial for interpreting experimental results and for the rational design of protein modifications.
Conclusion
This compound is a valuable tool for researchers in biochemistry and drug development for the specific modification of primary amines in proteins. Its ability to preserve the positive charge of lysine residues makes it particularly useful for studies where maintaining the native protein conformation is important. The protocols and diagrams provided in this guide offer a solid foundation for the synthesis and application of this versatile reagent. As with any chemical modification, empirical optimization is key to achieving the desired outcome for a specific protein of interest.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl Benzimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methyl benzimidate hydrochloride (C₈H₁₀ClNO, CAS No: 5873-90-5). It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this reagent. This document compiles available data, outlines detailed experimental protocols for its characterization, and discusses its primary degradation pathways.
Core Properties of this compound Hydrochloride
This compound hydrochloride is the salt form of a reactive imino ester. It serves as a versatile intermediate in organic synthesis, notably as an imidating reagent for primary amines, such as the modification of lysine residues in proteins and peptides.[1][2][3][4] Understanding its physical and chemical properties is crucial for its effective handling, storage, and application.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | Methyl benzenecarboximidate hydrochloride | [5][6] |
| Synonyms | Benzimidoic acid methyl ester hydrochloride | [5][6] |
| Molecular Formula | C₈H₉NO · HCl | [6][7] |
| Molecular Weight | 171.62 g/mol | [5][7] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 105-107 °C (decomposes) | [4][7] |
| Storage Temperature | -20°C |
Solubility Profile
Quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively reported in publicly available literature. However, based on its structure as a hydrochloride salt of an organic base, a general solubility profile can be inferred. It is expected to exhibit higher solubility in polar protic solvents, such as water and lower-chain alcohols, and may have significant solubility in polar aprotic solvents like DMSO. One supplier notes its appearance in water as having "almost transparency," which suggests at least moderate aqueous solubility.[7]
Table 2: Expected Solubility of this compound Hydrochloride
| Solvent | Polarity | Expected Solubility |
| Water | Polar Protic | Moderately to Highly Soluble |
| Methanol | Polar Protic | Soluble to Highly Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][8][9][10] The following protocol is adapted for the specific analysis of this compound hydrochloride.
Objective: To determine the saturation solubility of this compound hydrochloride in various solvents (e.g., water, methanol, ethanol, DMSO) at a controlled temperature.
Materials:
-
This compound Hydrochloride
-
Solvents of interest (HPLC grade or equivalent)
-
Volumetric flasks, pipettes, and vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any undissolved micro-particles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 3.3 for a sample method). The wavelength of detection should be set to an absorbance maximum for the compound (e.g., ~230 nm, typical for benzene derivatives).
-
Determine the concentration of the solute by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound hydrochloride.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
-
Workflow Diagram:
Caption: Diagram 1: Shake-Flask Solubility Determination Workflow.
Stability Profile
The stability of this compound hydrochloride is a critical consideration due to its reactive imidate functional group. The primary degradation pathway is hydrolysis, which is highly influenced by pH. Other factors affecting stability include temperature and light exposure.
Hydrolytic Stability and Degradation Pathway
The hydrolysis of this compound in aqueous acid has been studied, revealing that the reaction rate is highly dependent on acid concentration.[12] In aqueous acids, the primary hydrolysis products are methyl benzoate and ammonium ion. In water, small quantities of benzamide and methanol are also formed.[12]
The reaction proceeds via protonation of the imidate, followed by nucleophilic attack of water. The rate of hydrolysis decreases significantly as the acid concentration increases beyond the point of complete protonation of the base.[12] This suggests a mechanism analogous to that of benzamide hydrolysis.
Degradation Pathway Diagram:
Caption: Diagram 2: Hydrolysis Degradation Pathway.
Thermal and Photostability
Forced degradation studies under thermal and photolytic stress, as outlined by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are necessary to fully characterize its stability profile.[1][2][13]
Experimental Protocol for Stability-Indicating HPLC Method
A validated stability-indicating analytical method is essential to separate the intact compound from its degradation products, allowing for accurate quantification during stability studies.
Objective: To develop and validate an HPLC method capable of resolving this compound hydrochloride from its potential degradation products (methyl benzoate, benzamide).
Materials and Instrumentation:
-
HPLC system with gradient elution capability and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound hydrochloride, methyl benzoate, and benzamide reference standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffers (e.g., phosphate or acetate), acids (HCl), and bases (NaOH) for forced degradation studies.
Procedure:
-
Forced Degradation (Stress Testing): [14]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for a short period (e.g., 30 minutes), as imidates can be rapidly hydrolyzed in base.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for 24-48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][13] A control sample should be kept in the dark.
-
Neutralize the acidic and basic samples before injection. The goal is to achieve 5-20% degradation.[14]
-
-
Method Development and Optimization:
-
Mobile Phase: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient: A typical starting gradient could be 10-90% organic phase over 20 minutes.
-
Detection: Monitor at a wavelength that provides a good response for both the parent compound and expected degradants (e.g., 230 nm). Use a PDA detector to assess peak purity.
-
Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the parent peak is free from any co-eluting degradants (peak purity analysis).
-
Workflow Diagram:
Caption: Diagram 3: Stability Study Experimental Workflow.
Applications in Drug Development and Research
This compound hydrochloride is not typically used as an active pharmaceutical ingredient (API) itself but rather as a critical reagent in its development and study.
-
Protein Modification: It is widely used to amidinate primary amino groups (e.g., the ε-amino group of lysine) on proteins. This modification is useful for studying protein structure and function, as it alters the charge of the residue under physiological conditions.[1][2][3]
-
Cross-linking: As a bifunctional cross-linking agent precursor, it can be used in the synthesis of reagents for studying protein-protein interactions.
-
Synthesis of Heterocycles: The imidate functionality is a valuable building block for synthesizing various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1]
Given its reactivity, particularly its susceptibility to hydrolysis, solutions of this compound hydrochloride should be prepared fresh for use in synthetic procedures. For applications requiring aqueous buffers, the pH should be carefully controlled to minimize premature degradation.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and require optimization and validation in a laboratory setting. All handling of chemical substances should be performed by trained personnel in accordance with established safety protocols.
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. scielo.br [scielo.br]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. scbt.com [scbt.com]
- 6. This compound hydrochloride - High purity | EN [georganics.sk]
- 7. This compound HYDROCHLORIDE | 5873-90-5 [chemicalbook.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. scielo.br [scielo.br]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Pinner Reaction for the Synthesis of Methyl Benzimidate
For Researchers, Scientists, and Drug Development Professionals
The Pinner reaction stands as a classic and versatile method in organic synthesis for the preparation of imidates and their derivatives. First described by Adolf Pinner in 1877, this acid-catalyzed reaction of a nitrile with an alcohol provides a direct route to alkyl imidate salts, known as Pinner salts.[1] These intermediates are valuable precursors for synthesizing a variety of important compounds, including esters, amidines, and orthoesters, which are frequently utilized in the development of pharmaceuticals and other bioactive molecules.[2][3] This guide provides a comprehensive overview of the Pinner reaction with a specific focus on the synthesis of methyl benzimidate from benzonitrile and methanol.
Core Concepts of the Pinner Reaction
The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[4] The reaction proceeds through the formation of a highly reactive nitrilium ion, which is subsequently attacked by the alcohol.[5] The resulting product is an imidate hydrochloride, or Pinner salt.[3] The reaction is highly sensitive to moisture, as the Pinner salt can readily hydrolyze to form an ester.[6] Therefore, anhydrous conditions are crucial for the successful synthesis of the imidate.[7][8]
The general transformation can be represented as follows:
R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺)OR']Cl⁻
For the synthesis of this compound, the specific reactants are benzonitrile and methanol.
Quantitative Data Summary
The yield and efficiency of the Pinner reaction are highly dependent on the reaction conditions. The following table summarizes key quantitative data for the synthesis of imidates, including this compound, under various conditions.
| Nitrile | Alcohol | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzonitrile | Methanol | Gaseous HCl / Methanol | 5 | >90 | [9] |
| Benzonitrile | Methanol | 4N HCl in CPME | Room Temp. | 86 | [6] |
| 4-Chlorobenzonitrile | Methanol | 4N HCl in CPME | Room Temp. | 90 | [6] |
| 4-Methoxybenzonitrile | Methanol | 4N HCl in CPME | Room Temp. | 86 | [6] |
| 2-Naphthonitrile | Methanol | 4N HCl in CPME | Room Temp. | 91 | [6] |
| Aliphatic Nitriles | Methanol | Gaseous HCl / Methanol | 5 | >90 | [9] |
CPME: Cyclopentyl Methyl Ether
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes a general procedure for the synthesis of this compound hydrochloride via the Pinner reaction using gaseous hydrogen chloride.
Materials:
-
Benzonitrile
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride Gas
-
Round-bottom flask
-
Gas dispersion tube
-
Ice bath
-
Magnetic stirrer and stir bar
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube is charged with a solution of benzonitrile (e.g., 0.1 mol) in anhydrous methanol (e.g., 0.3 mol).[10]
-
Acidification: The flask is cooled in an ice bath to 0-5 °C.[10] A slow stream of dry hydrogen chloride gas is then bubbled through the stirred solution.[10] The temperature should be carefully monitored and maintained below 10 °C throughout the addition of HCl.
-
Reaction: After the solution is saturated with HCl, the gas inlet is replaced with a stopper, and the reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours to overnight.[6][10] The progress of the reaction can be monitored by the precipitation of the white, crystalline this compound hydrochloride (Pinner salt).[10]
-
Isolation of Product: The precipitated solid is collected by filtration under anhydrous conditions. The solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: The collected this compound hydrochloride is dried under vacuum to yield the final product. The product should be stored in a desiccator due to its hygroscopic nature.
Visualizing the Pinner Reaction
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Pinner reaction for the synthesis of this compound.
Caption: Mechanism of the Pinner reaction for this compound synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and isolation of this compound hydrochloride.
Caption: Experimental workflow for the synthesis of this compound.
Further Reactions of this compound
The synthesized this compound is a versatile intermediate.[3] For instance:
-
Hydrolysis: Treatment with water will hydrolyze the imidate to form methyl benzoate, an ester.[1]
-
Aminolysis: Reaction with ammonia or amines yields benzamidines.[1]
-
Alcoholysis: Reaction with an excess of alcohol can produce an orthoester.[1]
The choice of subsequent reaction conditions allows for the selective synthesis of these valuable compound classes, highlighting the importance of the Pinner reaction in synthetic organic chemistry and drug development.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Carboximidate - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. iris.unive.it [iris.unive.it]
- 10. benchchem.com [benchchem.com]
The Reaction of Methyl Benzimidate with Lysine Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical modification of lysine residues in proteins using methyl benzimidate. This monofunctional imidoester serves as a valuable tool for protein chemists and drug development professionals to probe protein structure and function. The guide details the reaction mechanism, experimental protocols, and applications of this specific modification.
Introduction
The chemical modification of amino acid side chains is a cornerstone of protein research, enabling the investigation of protein structure, function, and interactions. Lysine, with its solvent-exposed primary amino group, is a frequent target for such modifications. This compound hydrochloride is a monofunctional imidoester that reacts specifically with the ε-amino group of lysine residues under mild conditions. This reaction, known as amidination, results in the conversion of the primary amine to a benzamidine group. A key feature of this modification is the retention of the positive charge at physiological pH, which often preserves the native conformation and biological activity of the protein.[1][2] This characteristic makes this compound and related imidates useful reagents for studying protein structure and for applications where maintaining protein integrity is crucial.[2][3]
Reaction Mechanism and Specificity
The reaction of this compound with the ε-amino group of a lysine residue proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidate. The reaction is highly pH-dependent, with optimal rates typically observed between pH 8 and 10. This is because a higher pH is required to deprotonate the ε-amino group of lysine (pKa ≈ 10.5), making it nucleophilic. The resulting product is a stable N-substituted benzamidine.
It is important to note that while the reaction is highly specific for primary amines, modification of the N-terminal α-amino group of the protein can also occur. The reaction is generally considered reversible under specific conditions, such as treatment with methylamine buffers at high pH.[4]
Caption: Reaction of this compound with a Lysine Residue.
Quantitative Data Summary
Quantitative data for the reaction of this compound with lysine residues is not extensively reported in the literature. However, based on studies with related monofunctional imidates like ethyl acetimidate, the following qualitative and semi-quantitative information can be summarized.
| Parameter | Description | Reference |
| Reaction pH | Optimal between 8.0 and 10.0. The rate is highly dependent on the deprotonation of the lysine ε-amino group. | [2] |
| Reaction Time | Typically ranges from 30 minutes to a few hours at room temperature. | [1] |
| Stoichiometry | The extent of modification can be controlled by the molar ratio of this compound to protein. | [1] |
| Reversibility | The amidine bond can be cleaved by treatment with amine-containing buffers (e.g., methylamine) at high pH (~11.5). | [4] |
| Charge Preservation | The resulting benzamidine group retains a positive charge at physiological pH, thus preserving the overall charge of the protein. | [2] |
| Stability | The N-substituted benzamidine product is generally stable under physiological conditions. | [1] |
Experimental Protocols
The following is a general protocol for the modification of a protein with this compound, adapted from procedures for similar imidoesters. Optimization will be required for each specific protein.
4.1. Materials
-
Protein of interest
-
This compound hydrochloride
-
Reaction Buffer: 0.1 M Sodium Borate or Triethanolamine buffer, pH 8.5
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography materials for purification
4.2. Procedure
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer. A typical stock concentration is 10-100 mg/mL. Imidates are susceptible to hydrolysis, so fresh solutions are critical.
-
Amidination Reaction:
-
Add a calculated amount of the this compound solution to the protein solution. The molar excess of the reagent over the protein will determine the extent of modification and should be optimized. A starting point is a 20- to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.
-
Analysis: The extent of modification can be determined by techniques such as:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To measure the mass increase of the modified protein.
-
Amino Acid Analysis: To quantify the number of modified lysine residues.
-
SDS-PAGE: To check for any protein cross-linking or degradation (though less likely with a monofunctional reagent).
-
Caption: Workflow for Protein Modification with this compound.
Applications in Research and Drug Development
The amidination of lysine residues with this compound has several applications:
-
Probing Protein Structure: By identifying which lysine residues are accessible to modification, researchers can gain insights into the protein's three-dimensional structure and folding.[5]
-
Structure-Function Studies: Modifying specific lysine residues can help to elucidate their role in protein function, such as enzyme activity or protein-protein interactions. The charge preservation of this modification is particularly advantageous for these studies.[2]
-
Protein Stabilization: Chemical modification of surface lysines can sometimes enhance the stability of proteins.
-
Precursor for Further Modification: While this compound itself is monofunctional, the resulting amidine could potentially be a target for further chemical elaboration, although this is not a common application.
-
Controlling Protein-Protein Interactions: Bifunctional imidates are widely used for cross-linking proteins to study their interactions and quaternary structure.[3] While this compound is monofunctional, it can be used in differential labeling studies to block accessible lysines before applying a cross-linking agent.[1]
Conclusion
The reaction of this compound with lysine residues offers a specific and charge-preserving method for protein modification. This technical guide provides a foundational understanding of the chemistry, a general protocol for its implementation, and an overview of its applications. For any specific protein, empirical optimization of the reaction conditions is essential to achieve the desired level of modification while maintaining the protein's structural and functional integrity. This technique remains a valuable tool in the arsenal of protein chemists and those involved in the development of protein-based therapeutics.
References
- 1. Identification of the lysine residue modified during the activation of acetimidylation of horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of chromatin modified with ethyl acetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Imidoesters in Protein Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of imidoesters in protein chemistry. Imidoesters are a class of reagents that react primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides. This reactivity makes them valuable tools for a variety of protein modification techniques, including protein cross-linking, alteration of protein charge, and the immobilization of proteins for affinity chromatography and enzyme-based applications.
Protein Cross-Linking
Homobifunctional imidoesters are widely used as protein cross-linking agents to study protein-protein interactions, quaternary structure, and the spatial arrangement of subunits within a protein complex. These reagents possess two imidoester functional groups separated by a spacer arm of a defined length, allowing for the covalent linkage of amino groups that are within a certain distance of each other.
Quantitative Data for Common Homobifunctional Imidoester Cross-linkers
| Cross-linker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |
| Dimethyl Adipimidate | DMA | 245.15 | 8.6 | No | Yes | Yes |
| Dimethyl Pimelimidate | DMP | 259.17 | 9.2 | No | Yes | Yes |
| Dimethyl Suberimidate | DMS | 273.20 | 11.0 | No | Yes | Yes |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 309.28 | 11.9 | Yes (by reducing agents) | Yes | Yes |
Experimental Protocol: Protein Cross-Linking using Dimethyl Suberimidate (DMS)
This protocol describes a general procedure for cross-linking interacting proteins in a purified complex or in a cell lysate.
Materials:
-
Dimethyl Suberimidate (DMS)
-
Protein sample (in a buffer free of primary amines, e.g., 20 mM HEPES, pH 7.5)
-
Reaction buffer (e.g., 20 mM HEPES, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE sample buffer
-
SDS-PAGE equipment and reagents
-
Coomassie Blue stain or Western blotting reagents
Procedure:
-
Protein Sample Preparation:
-
Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the cross-linking reaction. A suitable buffer is 20 mM HEPES, pH 7.5.
-
The protein concentration should ideally be between 0.25 to 1 mg/mL.
-
-
Cross-linker Preparation:
-
Immediately before use, dissolve DMS in the reaction buffer (20 mM HEPES, pH 8.5) to a final concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.
-
-
Cross-linking Reaction:
-
Add the DMS solution to the protein sample to a final concentration of 1 to 2 mg/mL. This corresponds to a significant molar excess of the cross-linker.
-
Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DMS is quenched.
-
-
Analysis of Cross-linked Products:
-
Add an equal volume of 2X SDS-PAGE sample buffer to the quenched reaction mixture.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful cross-linking.
-
Visualize the protein bands by Coomassie Blue staining or perform a Western blot to identify the specific proteins involved in the cross-linked complexes.
-
Visualization of the Cross-Linking Workflow
Caption: Workflow for Protein Cross-Linking using DMS.
Protein Charge Modification
Monofunctional imidoesters, such as ethyl acetimidate, can be used to modify the charge of a protein. The reaction of an imidoester with a primary amine results in the formation of an amidine group. This conversion is particularly useful because it retains the positive charge of the original amino group at physiological pH, thus preserving the overall charge of the protein while blocking the reactivity of the lysine residue. This can be important for studies where maintaining the native-like structure and solubility of the protein is critical.
Experimental Protocol: Protein Charge Modification using Ethyl Acetimidate
This protocol outlines a general procedure for the amidination of protein amino groups.
Materials:
-
Ethyl acetimidate hydrochloride
-
Protein sample (in a buffer free of primary amines, e.g., 0.2 M triethanolamine, pH 8.0)
-
Dialysis tubing or desalting column
-
Amine-free buffer for dialysis/desalting (e.g., PBS, pH 7.4)
Procedure:
-
Protein Sample Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-5 mg/mL. A suitable buffer is 0.2 M triethanolamine, pH 8.0.
-
-
Amidination Reaction:
-
Calculate the amount of ethyl acetimidate required. A 20- to 50-fold molar excess of the imidoester over the total number of primary amines in the protein is a common starting point.
-
Dissolve the ethyl acetimidate hydrochloride in the reaction buffer immediately before use.
-
Add the ethyl acetimidate solution to the protein sample with gentle stirring.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted ethyl acetimidate and byproducts by dialysis against an amine-free buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes, or by using a desalting column.
-
-
Verification of Modification:
-
The extent of modification can be determined by quantifying the number of remaining free amino groups using a reagent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Visualization of the Imidoester Reaction Mechanism
Caption: Reaction of an imidoester with a primary amine.
Affinity Chromatography
Imidoesters can be used to immobilize ligands containing primary amines onto a solid support, such as agarose beads, for use in affinity chromatography. This allows for the purification of specific proteins that bind to the immobilized ligand. While pre-activated supports (e.g., CNBr- or NHS-activated) are common, imidoesters offer an alternative for covalent coupling. A more common application of imidoesters in this context is the cross-linking of an antibody to a Protein A or Protein G resin after the initial affinity capture, creating a stable and reusable immunoaffinity column.
Experimental Protocol: Cross-linking Antibody to Protein A/G Resin using Dimethyl Pimelimidate (DMP)
This protocol describes the covalent attachment of a purified antibody to Protein A or Protein G agarose beads.
Materials:
-
Purified antibody
-
Protein A or Protein G agarose beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Cross-linking Buffer (0.2 M sodium borate, pH 9.0)
-
Dimethyl Pimelimidate (DMP)
-
Quenching/Elution Buffer (0.2 M ethanolamine, pH 8.0)
-
Storage Buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Antibody Binding:
-
Incubate the purified antibody with the Protein A/G agarose beads in binding buffer for 1-2 hours at room temperature with gentle mixing to allow the antibody to bind to the resin.
-
Wash the beads twice with 10 volumes of binding buffer to remove unbound antibody.
-
-
Cross-linking Reaction:
-
Wash the beads three times with 10 volumes of cross-linking buffer (0.2 M sodium borate, pH 9.0).
-
Resuspend the beads in 10 volumes of fresh cross-linking buffer.
-
Immediately before use, dissolve DMP in the cross-linking buffer to a final concentration of 20 mM.
-
Add the DMP solution to the bead slurry and incubate for 40 minutes at room temperature with gentle mixing.
-
-
Quenching and Elution of Non-covalently Bound Antibody:
-
Stop the reaction by washing the beads twice with quenching/elution buffer (0.2 M ethanolamine, pH 8.0).
-
Resuspend the beads in the quenching/elution buffer and incubate for 2 hours at room temperature to block any remaining reactive imidoester groups and elute any non-covalently bound antibody.
-
-
Final Washes and Storage:
-
Wash the beads three times with binding/wash buffer.
-
Resuspend the beads in storage buffer and store at 4°C.
-
Visualization of the Affinity Chromatography Workflow
Caption: Workflow for preparing an immunoaffinity column.
Enzyme Immobilization
Immobilization of enzymes onto solid supports offers several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture. Imidoesters can be employed to covalently attach enzymes to supports containing primary amines. Alternatively, a support can be functionalized with amino groups, and then a bifunctional imidoester can be used to link the enzyme.
Experimental Protocol: Covalent Immobilization of an Enzyme on an Amine-Functionalized Support
This protocol provides a general method for immobilizing an enzyme onto a solid support that has been pre-functionalized with primary amines.
Materials:
-
Enzyme to be immobilized
-
Amine-functionalized solid support (e.g., amino-agarose beads)
-
A homobifunctional imidoester cross-linker (e.g., DMS)
-
Reaction Buffer (e.g., 0.1 M sodium borate, pH 9.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Support Activation:
-
Wash the amine-functionalized support with the reaction buffer.
-
Prepare a solution of the imidoester cross-linker (e.g., 1-10 mg/mL DMS) in the reaction buffer.
-
Add the cross-linker solution to the support and incubate for 30-60 minutes at room temperature with gentle mixing. This step activates the support by attaching one end of the cross-linker.
-
Wash the activated support extensively with the reaction buffer to remove excess cross-linker.
-
-
Enzyme Coupling:
-
Prepare a solution of the enzyme in the reaction buffer (1-5 mg/mL).
-
Add the enzyme solution to the activated support.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Blocking Unreacted Sites:
-
Remove the unbound enzyme solution.
-
Add the quenching buffer to the support and incubate for 1-2 hours at room temperature to block any remaining active imidoester groups.
-
-
Final Washing:
-
Wash the immobilized enzyme support extensively with the wash buffer to remove non-covalently bound enzyme and quenching reagent.
-
The immobilized enzyme is now ready for use. The activity of the immobilized enzyme should be assayed and compared to that of the free enzyme.
-
Visualization of the Enzyme Immobilization Logic
Caption: Logic of enzyme immobilization using a bifunctional imidoester.
An In-depth Technical Guide to the Structure and Reactivity of Methyl Benzenecarboximidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzenecarboximidate, a key member of the imidate family of organic compounds, holds a significant position as a versatile intermediate in synthetic organic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, reactivity, and synthesis of methyl benzenecarboximidate. It delves into detailed experimental protocols for its preparation and characteristic reactions, presents spectroscopic data for its identification, and explores its reactivity profile with various nucleophiles. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other areas of chemical synthesis.
Introduction
Methyl benzenecarboximidate, also known as methyl benzimidate, is an organic compound with the chemical formula C₈H₉NO.[1] It belongs to the class of carboximidates, which are esters of imidic acids. The structure features a methyl group attached to the oxygen atom and a phenyl group attached to the carbon atom of the C=N double bond. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various drug candidates.[2][3]
Molecular Structure and Physicochemical Properties
The structural and physical properties of methyl benzenecarboximidate are fundamental to understanding its chemical behavior.
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| CAS Number | 7471-86-5 | [1] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents |
Synthesis of Methyl Benzenecarboximidate
The primary and most efficient method for the synthesis of methyl benzenecarboximidate is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.
The Pinner Reaction
The Pinner reaction is a cornerstone for the synthesis of imidates.[4] It proceeds via the reaction of a nitrile (benzonitrile) with an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride.[5] The reaction first yields the methyl benzenecarboximidate hydrochloride salt, often referred to as a "Pinner salt," which can then be neutralized to afford the free base.
Reaction Scheme:
Caption: General scheme of the Pinner reaction for the synthesis of methyl benzenecarboximidate.
Experimental Protocol: Synthesis of Methyl Benzenecarboximidate Hydrochloride via the Pinner Reaction [4][5]
-
Materials:
-
Benzonitrile
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
-
Procedure:
-
A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
-
Anhydrous methanol (1.1 eq) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the solution with stirring.
-
The reaction mixture is allowed to stand at 0 °C. The methyl benzenecarboximidate hydrochloride precipitates as a white solid.
-
The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Yield Data:
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile, Methanol | HCl (gas) | Diethyl Ether | 0 | 24 | >90 | [5] |
| Benzonitrile, Methanol | 4N HCl in CPME | CPME | 0-5 | 48 | 86-91 | [6] |
| Benzonitrile, Methanol | Trimethylsilyl triflate | Acetonitrile | Room Temp. | 24 | Moderate | [7] |
Spectroscopic Characterization
The identity and purity of methyl benzenecarboximidate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Hydrochloride Salt, D₂O): [8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.8-7.5 | m | 5H | Aromatic protons (C₆H₅) |
| 4.1 | s | 3H | Methoxy protons (-OCH₃) |
¹³C NMR (Predicted for Free Base): [9][10][11]
| Chemical Shift (ppm) | Assignment |
| ~165 | C=N |
| ~130-128 | Aromatic carbons |
| ~53 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of methyl benzenecarboximidate is expected to show characteristic absorption bands for the C=N, C-O, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~1650 | C=N stretch | Imidate | [12] |
| ~1250 | C-O stretch | Ester-like | [13] |
| ~3050 | C-H stretch | Aromatic | [12] |
| 1600, 1480 | C=C stretch | Aromatic ring | [12] |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of methyl benzenecarboximidate would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation: [14][15]
Caption: Predicted major fragmentation pathways for methyl benzenecarboximidate in EI-MS.
Reactivity of Methyl Benzenecarboximidate
Methyl benzenecarboximidate exhibits a rich and versatile reactivity profile, making it a valuable synthetic intermediate.
Hydrolysis
Imidates are susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield esters or amides. The rate of hydrolysis is dependent on the pH of the medium.[16][17][18]
-
Acid-catalyzed hydrolysis: Protonation of the nitrogen atom activates the imidate towards nucleophilic attack by water, leading to the formation of an ester (methyl benzoate) and ammonia.
-
Base-catalyzed hydrolysis: Under basic conditions, the imidate can hydrolyze to form a carboxylate salt and an amine.
Hydrolysis Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. iris.unive.it [iris.unive.it]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Benzoic acid, methyl ester [webbook.nist.gov]
- 14. Benzeneacetic acid, methyl ester [webbook.nist.gov]
- 15. massbank.eu [massbank.eu]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic studies on the alkali-catalyzed hydrolysis and epimerization of model alkyl and hydroxyalkyl di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Methyl Benzimidate Hydrochloride
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for methyl benzimidate hydrochloride (CAS No. 5873-90-5), a compound utilized in various research applications.
Chemical and Physical Properties
This compound hydrochloride is a white to almost white crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H10ClNO | [1][3] |
| Molecular Weight | 171.62 g/mol | [1][3] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 105-107 °C (decomposes) | [1][2][4] |
| Boiling Point | 106 °C at 24 Torr | [1] |
| Flash Point | 57.3°C | [1] |
| Vapor Pressure | 1.89 mmHg at 25°C | [1] |
| Water Solubility | Almost transparent | [1] |
| Stability | Moisture sensitive | [2] |
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][5][6] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][6][7] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[8] |
Signal Word: Warning[2]
Experimental Protocols
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2][5][9] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5]
-
Hygiene: Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[8]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[2][8][9] The material is moisture-sensitive, so exposure to moist air or water should be avoided.[2] For long-term storage, it is recommended to store in a freezer at -20°C.[1][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Facilities should be equipped with an eyewash station and a safety shower.[5] Use adequate ventilation to keep airborne concentrations low.[5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[5] |
First-Aid Measures
In case of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation develops.[2][5]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][5] Seek medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting.[2][8] Wash out mouth with water.[5] Seek immediate medical attention.[2][5][8]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2]
Accidental Release
-
Personal Precautions: Wear appropriate personal protective equipment as indicated in Section 5.[5] Evacuate unnecessary personnel.
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[5][8]
-
Containment and Cleanup: Sweep up or vacuum the material and place it into a suitable, labeled disposal container.[2][5] Avoid generating dust.[2]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions, but is moisture sensitive.[2]
-
Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moist air or water.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[2]
-
Hazardous Polymerization: Does not occur.[2]
Visualizing Safety Protocols
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.
Caption: General handling workflow.
Caption: Spill emergency response.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound HYDROCHLORIDE | 5873-90-5 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound hydrochloride - High purity | EN [georganics.sk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. afgsci.com [afgsci.com]
Methodological & Application
Application Notes and Protocols for Protein Cross-linking Using Di-imidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking is a powerful biochemical technique utilized to study protein-protein interactions, delineate the structure of protein complexes, and capture transient interactions that are fundamental to cellular processes. Di-imidate cross-linkers, such as dimethyl suberimidate (DMS), are homobifunctional reagents that covalently link proteins by reacting with primary amines, primarily found on lysine residues and the N-terminus of polypeptides. This reaction forms a stable amidine bond, crucially preserving the native positive charge of the protein at physiological pH, thereby minimizing structural and functional perturbations.[1][2] These characteristics make di-imidates invaluable tools for researchers in basic science and drug development for mapping protein interaction networks and understanding the architecture of multi-protein complexes.
Principle of Di-imidate Cross-Linking
Di-imidate cross-linkers possess two reactive imidoester functional groups. The reaction with primary amines is pH-dependent, with optimal reactivity occurring between pH 8 and 9.[1] The resulting amidine bond is stable under typical physiological conditions, ensuring that the cross-linked complexes can be effectively analyzed. The preservation of the protein's isoelectric point is a significant advantage, particularly for studies where maintaining the native conformation and activity is critical.[1]
Reagent Information: Dimethyl Suberimidate (DMS)
Dimethyl suberimidate (DMS) is a water-soluble and membrane-permeable homobifunctional imidoester cross-linker.[2][3] It contains an 8-atom (11.0 Å) spacer arm, making it suitable for identifying spatially proximate lysine residues within a protein or between interacting proteins.[3][4]
| Property | Value | Reference |
| Molecular Weight | 273.20 g/mol | [3][5] |
| Spacer Arm Length | 11.0 Å | [3][4] |
| CAS Number | 34490-86-3 | [5] |
| Reactive Groups | Imidoester | [6] |
| Reactive Toward | Primary amines (-NH2) | [2][3][7] |
| Solubility | Water-soluble | [6] |
| Storage | Store desiccated at 4°C. Equilibrate to room temperature before opening. | [2][3] |
Note: Imidoester cross-linkers are highly sensitive to moisture and should be handled accordingly to prevent hydrolysis and inactivation.[1][2][3] Solutions of DMS should be prepared fresh for each experiment as the imidoester moiety readily hydrolyzes.[1][2]
Experimental Protocols
I. General Protein Cross-Linking in Solution
This protocol provides a general procedure for cross-linking proteins in a purified or semi-purified state.
A. Materials
-
Dimethyl suberimidate (DMS)
-
Protein sample (in an amine-free buffer)
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0[3] (Other suitable buffers include phosphate, borate, or HEPES, pH 7-10[2][3][4])
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[2][4][7]
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment for analysis
B. Protocol
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES, borate). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the cross-linker and must be avoided.[1][4]
-
Adjust the protein concentration. For optimal results, a protein concentration above 5 mg/mL is recommended.[1][3]
-
-
Cross-linker Preparation:
-
Cross-linking Reaction:
| Protein Concentration | Recommended DMS Molar Excess |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 30-fold |
Source: Adapted from Thermo Fisher Scientific and other protocols.[2][3]
-
Quenching the Reaction:
-
Analysis of Cross-linked Products:
-
The cross-linked protein mixture can be directly analyzed by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked complexes.[1]
-
For identification of specific interacting partners, proceed with Western blotting.
-
For detailed analysis of interaction sites, the sample can be subjected to enzymatic digestion followed by mass spectrometry.
-
II. Cross-linking Antibody to Protein A/G Beads for Immunoprecipitation
This protocol is designed for covalently attaching antibodies to Protein A/G beads, which minimizes antibody co-elution during immunoprecipitation.
A. Materials
-
Dimethyl pimelimidate (DMP)
-
Antibody of interest
-
Protein A/G agarose beads
-
Coupling Buffer: PBS
-
Wash Buffer: 0.2 M Sodium Borate, pH 9.0
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0 with 20 mM DMP
-
Quenching/Wash Buffer: 0.2 M Ethanolamine, pH 8.0
B. Protocol
-
Antibody-Bead Coupling:
-
Washing:
-
Wash the beads three times with 1 mL of 0.2 M Sodium Borate, pH 9.0.[8]
-
-
Cross-linking Reaction:
-
Quenching the Reaction:
-
Final Washes and Storage:
-
Wash the beads multiple times with an appropriate buffer (e.g., lysis buffer or PBS) to remove any non-covalently bound antibody.
-
The cross-linked beads are now ready for immunoprecipitation experiments.
-
Data Presentation: Summary of Key Quantitative Parameters
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 9.0 | Optimal for imidoester reaction with primary amines.[1] |
| Buffer | Amine-free (e.g., Borate, Phosphate, HEPES) | To avoid competition with the cross-linker.[1][4] |
| Protein Concentration | > 5 mg/mL | Lower concentrations may require a higher molar excess of the cross-linker.[1][3] |
| Cross-linker Molar Excess | 10-fold to 30-fold over protein | Dependent on protein concentration.[3] |
| Reaction Time | 30 - 60 minutes | Can be optimized for specific protein systems.[1][3] |
| Reaction Temperature | Room Temperature | Mild conditions to preserve protein structure.[7][8] |
| Quenching Reagent | Tris or Glycine (20-50 mM final) | To stop the reaction by consuming excess cross-linker.[1][2] |
Visualizations
Caption: Experimental workflow for protein cross-linking with DMS followed by analysis.
Caption: Logical relationship of DMS cross-linking to study a hypothetical protein complex.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. fgsc.net [fgsc.net]
- 5. 次甲基亚氨酸二甲酯 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thermo Scientific DMS (dimethyl suberimidate) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]
- 7. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions with Imidoester Cross-linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking is a powerful technique to capture and identify these interactions. While the specific reagent "methyl benzimidate" is a monofunctional imidoester and therefore not suitable for creating linkages between proteins, the broader class of bifunctional imidoesters, known as di-imidates, are extensively used for this purpose. This document provides detailed application notes and protocols for utilizing di-imidates, such as dimethyl pimelimidate (DMP), to study protein-protein interactions. These reagents react primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group, forming stable amidine bonds. A key advantage of imidoester cross-linking is the retention of the positive charge of the modified amino groups, which helps to preserve the native structure and function of the proteins being studied.
Principle of Di-imidate Cross-Linking
Di-imidates are homobifunctional cross-linking reagents that possess two reactive imidoester groups at either end of a spacer arm. The reaction with primary amines proceeds optimally at alkaline pH (typically 8.0 to 9.0) and results in the formation of an N-substituted amidine bond. This reaction is specific for primary amines, making it a targeted approach for cross-linking lysine-rich regions of proteins.
The general reaction mechanism is as follows:
-
Nucleophilic Attack: The primary amine of a protein (e.g., the ε-amino group of a lysine residue) acts as a nucleophile and attacks one of the electrophilic imidoester carbons of the di-imidate reagent.
-
Formation of an Unstable Intermediate: A tetrahedral intermediate is formed.
-
Amidine Bond Formation: The intermediate rearranges, leading to the displacement of a methanol group and the formation of a stable amidine bond.
-
Cross-link Formation: The second imidoester group of the di-imidate reacts with a primary amine on a second protein (or a different region of the same protein) to form a second amidine bond, thus creating a covalent cross-link.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of Purified Proteins
This protocol is designed for studying the interaction between two or more purified proteins in a controlled environment.
Materials:
-
Purified protein samples (Protein A and Protein B)
-
Cross-linking buffer: 0.2 M Sodium Borate buffer, pH 9.0
-
Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Dimethyl pimelimidate (DMP) powder
-
Reaction tubes
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for identification of cross-linked peptides)
Procedure:
-
Protein Preparation:
-
Dialyze the purified protein samples against a buffer that does not contain primary amines (e.g., PBS or HEPES buffer).
-
Adjust the protein concentrations to the desired working range (typically 0.1 - 2 mg/mL).
-
-
Cross-Linking Reaction:
-
Combine the interacting proteins in a microcentrifuge tube at the desired molar ratio.
-
Add the cross-linking buffer to the protein mixture.
-
Freshly prepare a stock solution of DMP in the cross-linking buffer. The concentration will need to be optimized, but a starting point is a 10-50 fold molar excess of DMP over the total protein concentration.
-
Add the DMP solution to the protein mixture to initiate the cross-linking reaction.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any unreacted DMP.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked complexes. A successful cross-linking reaction will show new bands corresponding to the size of the protein-protein complex.
-
For identification of the specific cross-linked residues, the bands corresponding to the cross-linked complexes can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (XL-MS).[1][2][3]
-
Protocol 2: In Situ Cross-Linking in Live Cells
This protocol is for capturing protein interactions within their native cellular environment.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cross-linking buffer: PBS, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Dimethyl pimelimidate (DMP)
-
Cell lysis buffer (RIPA or similar, without primary amines)
-
Protease inhibitors
-
Immunoprecipitation reagents (antibodies, protein A/G beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-old PBS to remove any amine-containing media components.
-
-
Cross-Linking:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add freshly prepared DMP solution (in PBS) to the cell suspension. The final concentration of DMP will need to be optimized (typically 1-5 mM).
-
Incubate for 30 minutes on ice with occasional gentle mixing.
-
-
Quenching:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in quenching solution and incubate for 15 minutes on ice to stop the reaction.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells again with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Perform immunoprecipitation using an antibody specific for one of the proteins of interest to isolate the cross-linked complexes.
-
-
Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners. The presence of a higher molecular weight band recognized by both antibodies confirms the interaction.
-
For unbiased identification of interacting partners, the entire immunoprecipitated sample can be analyzed by mass spectrometry.
-
Data Presentation
Quantitative data from cross-linking experiments can provide valuable insights into the stoichiometry and affinity of protein-protein interactions. The relative abundance of cross-linked peptide pairs can be used to quantify the extent of interaction under different conditions.[4][5][6][7]
| Parameter | Description | Typical Values/Range | Analytical Method |
| Cross-linker Concentration | Molar excess of di-imidate to protein. | 10-100 fold | SDS-PAGE, Mass Spectrometry |
| Reaction Time | Duration of the cross-linking reaction. | 15 - 60 minutes | SDS-PAGE |
| pH | Optimal pH for the amidation reaction. | 8.0 - 9.0 | pH meter |
| Cross-linking Efficiency | Percentage of target protein that is cross-linked. | Varies depending on conditions | Densitometry of SDS-PAGE gels |
| Identified Cross-linked Peptides | Number of unique peptide pairs identified. | Varies | Mass Spectrometry (XL-MS) |
| Relative Abundance of Cross-links | Quantitative measure of specific interactions. | Ratios (e.g., treated vs. untreated) | Quantitative Mass Spectrometry |
Visualizations
Experimental Workflow for In Vitro Cross-Linking
Caption: Workflow for in vitro protein cross-linking.
Reaction Mechanism of Di-imidate Cross-Linking
Caption: Di-imidate cross-linking reaction mechanism.
Signaling Pathway Investigation Workflow
Caption: Workflow for studying signaling pathways.
Conclusion
The use of di-imidate cross-linkers like DMP is a robust and versatile method for the investigation of protein-protein interactions. By covalently capturing interacting proteins, this technique allows for their identification and characterization, even for transient or weak interactions. The protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute successful cross-linking experiments, ultimately contributing to a deeper understanding of complex biological systems. Careful optimization of reaction conditions is crucial for obtaining meaningful and reproducible results. The combination of chemical cross-linking with mass spectrometry has become an indispensable tool in the field of proteomics and drug discovery.[1][3][8]
References
- 1. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Modifying Proteins with Imidoesters: A Detailed Guide for Researchers
Application Notes and Protocols for the precise chemical modification of proteins are essential for scientists in academic research and for professionals in drug development. This guide provides a comprehensive, step-by-step approach to modifying proteins using imidoesters, a class of reagents that target primary amines on proteins. The following sections detail the chemical principles, experimental protocols, and data presentation for successful protein modification.
Introduction to Imidoester Chemistry
Imidoesters are valuable reagents for protein modification, primarily reacting with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable amidine bond. A key advantage of using imidoesters is the preservation of the positive charge at the site of modification at physiological pH, which helps to maintain the native conformation and biological activity of the protein.[1][2][3]
The reaction is highly pH-dependent, with optimal conditions typically between pH 8 and 10.[3][4] Below pH 10, side reactions can occur, while at higher pH, the amidine bond is formed directly and more efficiently.[4] It is crucial to use amine-free buffers, such as phosphate, borate, or HEPES, to avoid competition with the target protein's amines.[2][5][6]
Key Applications in Research and Drug Development
The modification of proteins with imidoesters has a wide range of applications, including:
-
Protein-Protein Interaction Studies: Homobifunctional imidoesters are used to cross-link interacting proteins, stabilizing transient interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[1][7][8][9][10]
-
Structural Elucidation: The distance constraints provided by cross-linking with imidoesters of known spacer arm lengths can aid in the computational modeling of protein and protein complex structures.[1][11]
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports while preserving their activity is a common application in biotechnology.
-
Drug Delivery: Modifying therapeutic proteins to enhance their stability or to conjugate them to drug molecules is a key strategy in drug development.
Experimental Protocols
This section provides detailed protocols for the modification of proteins using common homobifunctional imidoesters, Dimethyl Adipimidate (DMA) and Dimethyl Suberimidate (DMS).
Protocol 1: Cross-linking of Proteins using Dimethyl Adipimidate (DMA) or Dimethyl Suberimidate (DMS)
This protocol is adapted from established procedures for studying protein-protein interactions.[2][5][6][7]
Materials:
-
Protein sample (in a suitable amine-free buffer)
-
Dimethyl adipimidate (DMA) or Dimethyl suberimidate (DMS)
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-8.5[5] or 20 mM HEPES, pH 7.5-8.0[6][7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5][7]
-
SDS-PAGE running buffer and gel
-
Coomassie stain or Western blotting reagents
Procedure:
-
Sample Preparation:
-
Cross-linker Preparation:
-
Cross-linking Reaction:
-
Add the freshly prepared cross-linker solution to the protein sample. The final concentration of the cross-linker should be 1-2 mg/mL for a protein concentration of 1 mg/mL.[6][7] For protein concentrations above 5 mg/mL, a 10-fold molar excess of the cross-linker is recommended. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess should be used.[2][5]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[2][5] Some protocols suggest a longer incubation of up to 3 hours.[6][7]
-
-
Quenching the Reaction:
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE. Prepare the sample by adding Laemmli sample buffer.
-
Visualize the results by Coomassie staining or perform a Western blot to identify specific proteins in the cross-linked complexes.
-
Quantitative Data Summary
The efficiency of imidoester cross-linking is influenced by several factors. The following tables summarize key quantitative parameters for successful protein modification.
Table 1: Recommended Reaction Conditions for Imidoester Cross-linking
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - >5 mg/mL | Higher concentrations favor intermolecular cross-linking.[1][2][5] |
| Cross-linker Molar Excess | 10 to 30-fold | Adjust based on protein concentration.[2][5] |
| pH | 8.0 - 10.0 | Optimal for amidine formation; pH 10 is most efficient.[3][4] |
| Reaction Time | 30 - 180 minutes | Optimization may be required depending on the protein and desired outcome.[5][6][7] |
| Temperature | Room Temperature (20-25°C) | Mild conditions help preserve protein structure.[5][6][7] |
Table 2: Properties of Common Homobifunctional Imidoester Cross-linkers
| Cross-linker | Abbreviation | Spacer Arm Length (Å) | Cleavable |
| Dimethyl Adipimidate | DMA | 8.6 | No |
| Dimethyl Pimelimidate | DMP | 9.2 | No |
| Dimethyl Suberimidate | DMS | 11.0 | No |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 11.9 | Yes (by reducing agents) |
Visualizing the Workflow and Chemistry
To better understand the process of protein modification with imidoesters, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for protein cross-linking with imidoesters.
Caption: Chemical reaction of an imidoester with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fgsc.net [fgsc.net]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Optimizing Protein Cross-Linking with Methyl Benzimidate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of methyl benzimidate as a cross-linking agent in biological research. This compound is a homobifunctional imidoester cross-linker that targets primary amines (α-amines at the N-terminus and ε-amines of lysine residues) on proteins. The resulting amidine bond preserves the positive charge of the original amine, which can be advantageous for maintaining the native structure and function of protein complexes. This guide will cover reaction principles, protocol optimization, and specific experimental procedures to aid researchers in successfully utilizing this compound for studying protein-protein interactions.
Principle of this compound Cross-Linking
This compound reacts with primary amines in a pH-dependent manner, with optimal reactivity occurring in the pH range of 8.0 to 9.0. The reaction involves the nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of a stable amidine bond and the release of methanol. As a homobifunctional reagent, a single this compound molecule can react with two separate primary amines, thus creating a covalent cross-link between them. This can occur between subunits of a protein complex (intermolecular cross-linking) or within a single polypeptide chain (intramolecular cross-linking).
It is crucial to use buffers that do not contain primary amines, such as Tris-HCl, as these will compete with the target proteins for reaction with the cross-linker.[1] Suitable buffers include phosphate, borate, or HEPES buffers.
Summary of Key Reaction Parameters
Optimizing the concentration of this compound is critical for achieving efficient cross-linking without causing excessive protein aggregation or modification that could compromise biological function. The ideal concentration is dependent on several factors, including the concentration of the protein, the number of available lysine residues, and the desired degree of cross-linking.
| Parameter | Recommended Range/Condition | Notes |
| This compound Concentration | 1 - 2 mg/mL (starting point) | Titration is necessary to find the optimal concentration for your specific protein system.[1] |
| Protein Concentration | 0.25 - 1 mg/mL | Higher protein concentrations favor intermolecular cross-linking. |
| Reaction Buffer | 20 mM HEPES, Sodium Phosphate, or Borate | Avoid buffers containing primary amines (e.g., Tris).[1] |
| Reaction pH | 8.0 - 9.0 | The pH should be adjusted to the desired value after dissolving the cross-linker.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed on ice to slow down the reaction rate. |
| Reaction Time | 30 minutes - 3 hours | Time should be optimized based on the extent of cross-linking desired.[1] |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Added to terminate the reaction by consuming excess this compound. |
Detailed Experimental Protocols
General Protocol for In Vitro Protein Cross-Linking
This protocol provides a starting point for the cross-linking of purified proteins in solution.
Materials:
-
Purified protein sample in a suitable amine-free buffer (e.g., 20 mM HEPES, pH 8.5)
-
This compound Hydrochloride
-
Reaction Buffer (e.g., 20 mM HEPES, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is at a concentration between 0.25 and 1 mg/mL in an amine-free buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound hydrochloride in the Reaction Buffer to a concentration of 6 mg/mL. Adjust the pH of this solution to 8.5 with NaOH.[1]
-
Initiate Cross-Linking Reaction: Add the this compound stock solution to the protein sample to achieve a final cross-linker concentration of 1 to 2 mg/mL.[1] For example, add 250 µL of the 6 mg/mL this compound solution to 500 µL of a 1.5 mg/mL protein solution to get a final protein concentration of 1 mg/mL and a final this compound concentration of 2 mg/mL in a total volume of 750 µL.
-
Incubate: Gently mix the reaction and incubate at room temperature for 3 hours.[1] Optimization of the incubation time (e.g., 30 minutes, 1 hour, 2 hours) may be necessary.
-
Quench the Reaction: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl, pH 7.5 to the 750 µL reaction mixture for a final concentration of approximately 26 mM. Incubate for an additional 15 minutes at room temperature.
-
Analyze the Results: Add SDS-PAGE loading buffer to the quenched reaction mixture and analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful intermolecular cross-linking.
Protocol for Optimizing this compound Concentration
To determine the optimal concentration of this compound for your specific application, it is recommended to perform a titration experiment.
Procedure:
-
Prepare a series of reaction tubes, each containing the same amount of your protein of interest at a constant concentration (e.g., 1 mg/mL).
-
Prepare a fresh stock solution of this compound (e.g., 6 mg/mL in reaction buffer, pH 8.5).
-
Add increasing volumes of the this compound stock solution to the protein samples to achieve a range of final concentrations (e.g., 0.5, 1, 2, 4, and 6 mg/mL).
-
Incubate all reactions for a fixed time (e.g., 3 hours) at room temperature.
-
Quench all reactions simultaneously with the addition of quenching buffer.
-
Analyze the results by SDS-PAGE. The optimal concentration of this compound will be the one that yields a good proportion of cross-linked products without causing excessive aggregation (visible as high molecular weight smears or material that does not enter the gel).
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: A typical experimental workflow for protein cross-linking using this compound.
Caption: The chemical reaction of this compound with primary amines on two proteins to form a cross-link.
Troubleshooting
-
No or low cross-linking efficiency:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the pH of the reaction is between 8.0 and 9.0.
-
Confirm that the buffer is free of primary amines.
-
Increase the protein concentration.
-
-
Excessive precipitation or aggregation:
-
Decrease the concentration of this compound.
-
Decrease the incubation time.
-
Perform the reaction at a lower temperature (e.g., on ice).
-
Decrease the protein concentration.
-
-
Smearing on SDS-PAGE:
-
This can indicate a heterogeneous mixture of cross-linked species. Optimize the cross-linker concentration to favor the formation of discrete bands.
-
By carefully controlling the reaction conditions, particularly the concentration of this compound, researchers can effectively utilize this reagent to gain valuable insights into protein-protein interactions and the structure of protein complexes.
References
Reaction buffer and pH conditions for methyl benzimidate reactions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidate hydrochloride is a valuable reagent in bioconjugation and chemical biology, primarily utilized for the specific modification of primary amines, such as the ε-amino group of lysine residues in proteins. This process, known as amidination, converts a primary amine into a positively charged amidine derivative. This modification is particularly useful for studying protein structure and function, protein-protein interactions, and for the preparation of immunogens, as it mimics the protonated state of a primary amine at physiological pH, thus often preserving the native charge and conformation of the protein.
These application notes provide detailed information on the optimal reaction conditions, buffer systems, and protocols for the use of this compound in protein modification.
Principle of Reaction
This compound reacts with primary amines in a nucleophilic substitution reaction. The unprotonated primary amino group of a lysine residue acts as a nucleophile, attacking the electrophilic carbon of the imidate ester. This is followed by the elimination of methanol, resulting in the formation of a stable benzamidine linkage. The reaction is highly dependent on the pH of the buffer system, as the primary amine must be in its deprotonated, nucleophilic state to react.
Reaction Buffer and pH Conditions
The choice of an appropriate reaction buffer and the control of pH are critical for successful amidination with this compound.
Recommended Buffers:
Non-amine containing buffers are essential to prevent the buffer components from competing with the target primary amines on the protein. Suitable buffers include:
-
Sodium Borate Buffer: 0.1 M, pH 8.0-9.0
-
Sodium Phosphate Buffer: 0.1 M, pH 7.5-8.5
-
HEPES Buffer: 0.1 M, pH 7.5-8.5
Optimal pH Range:
The reaction of this compound with primary amines is most efficient in the alkaline pH range of 8.0 to 9.0 . At this pH, a significant fraction of the primary amino groups of lysine residues (pKa ≈ 10.5) are deprotonated and available for nucleophilic attack. Below pH 8.0, the rate of reaction decreases significantly due to the protonation of the amino groups. Above pH 9.0, the stability of the this compound reagent may be compromised due to hydrolysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for reactions involving this compound.
| Parameter | Recommended Value/Range | Notes |
| pH | 8.0 - 9.0 | Optimal for ensuring deprotonation of primary amines. |
| Buffer System | Sodium Borate, Sodium Phosphate, HEPES | Must be free of primary or secondary amines. |
| Buffer Concentration | 50 - 100 mM | Sufficient buffering capacity without interfering with the reaction. |
| This compound Concentration | 10 - 50 mM | A 20- to 50-fold molar excess over the protein is a good starting point. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | 4 - 25 °C | Room temperature is often suitable; lower temperatures can be used to slow the reaction. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and reagent concentrations. |
| Quenching Reagent | Tris or Glycine buffer | 50 - 100 mM final concentration. |
Experimental Protocols
Protocol 1: General Procedure for Protein Amidination
This protocol provides a general method for the modification of primary amines in a purified protein sample.
Materials:
-
This compound hydrochloride
-
Protein of interest in a suitable buffer (e.g., PBS)
-
Reaction Buffer: 0.5 M Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer free of primary amines. If the protein is in a buffer containing amines (e.g., Tris), exchange it into a suitable buffer like PBS using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound hydrochloride in the Reaction Buffer.
-
Reaction Initiation: While gently vortexing the protein solution, add the this compound stock solution to achieve the desired final concentration (e.g., a 20-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialyze the sample against the storage buffer overnight at 4°C with multiple buffer changes.
-
Analysis: Analyze the modified protein using techniques such as SDS-PAGE to check for integrity and mass spectrometry to confirm the extent of modification.
Protocol 2: Cross-linking of Proteins (using a bifunctional analogue)
While this compound is monofunctional, this protocol describes the use of a structurally related bifunctional di-imidate, such as Dimethyl suberimidate (DMS), for cross-linking interacting proteins. The principles of buffer and pH selection are the same.
Materials:
-
Dimethyl suberimidate (DMS)
-
Protein complex of interest in a suitable buffer
-
Reaction Buffer: 20 mM HEPES, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents
Procedure:
-
Protein Preparation: Prepare the protein complex at a concentration of 0.5-2 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve DMS in the Reaction Buffer to a concentration of 5-10 mg/mL.
-
Reaction Initiation: Add the DMS solution to the protein complex solution to a final concentration of 1-2 mg/mL.
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature.
-
Reaction Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Analysis: Add SDS-PAGE sample buffer to the quenched reaction and analyze the cross-linked products by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Caption: General experimental workflow for protein modification with this compound.
Application Notes and Protocols for Labeling Primary Amines in Proteins with Methyl Benzimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidate is a valuable reagent for the chemical modification of proteins, specifically targeting primary amines. This monofunctional imidoester reacts with the ε-amino groups of lysine residues and the α-amino group of the N-terminus to form stable amidine adducts. A key advantage of this modification is the retention of the positive charge at physiological pH, which often helps in preserving the native conformation and function of the protein. These application notes provide detailed protocols for protein labeling with this compound, methods for quantitative analysis, and insights into its applications in protein structural and functional studies.
Principle of Reaction
This compound reacts with primary amines in a nucleophilic substitution reaction. The reaction is most efficient at an alkaline pH (typically 8.0-9.0), where the amino groups are deprotonated and thus more nucleophilic. The resulting N-substituted benzamidine maintains a positive charge at physiological pH, mimicking the protonated state of the original primary amine.
Data Presentation
Table 1: Key Parameters for this compound Labeling of Proteins
| Parameter | Recommended Value/Range | Notes |
| Reagent | This compound Hydrochloride | Store desiccated at 2-8°C. |
| Target Functional Group | Primary amines (-NH₂) | ε-amino group of Lysine, N-terminal α-amino group. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reagent Molar Excess | 10- to 100-fold over protein | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | 0.1 M Sodium Phosphate or Sodium Borate | pH 8.0 - 9.0. Avoid amine-containing buffers like Tris. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to minimize protein degradation. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C. |
| Quenching Reagent | 1 M Glycine or Tris buffer, pH ~8.0 | Added to a final concentration of 50-100 mM to consume excess reagent. |
Table 2: Expected Mass Modifications for Mass Spectrometry Analysis
| Modification | Reactant | Mass Change (Monoisotopic) |
| Benzamidination | This compound | +103.0422 Da |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with this compound
Materials:
-
Purified protein of interest
-
This compound Hydrochloride
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.5
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Desalting column or dialysis cassettes (10 kDa MWCO)
-
Anhydrous DMSO (optional, for dissolving this compound if not readily soluble in buffer)
Procedure:
-
Protein Preparation:
-
Prepare the purified protein at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine). If the protein is in an incompatible buffer, exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound hydrochloride. While it is soluble in aqueous buffers, for higher concentrations, it can be first dissolved in a small amount of anhydrous DMSO and then diluted into the Reaction Buffer. A typical stock concentration is 10-20 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein.
-
Slowly add the this compound solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if the protein is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to ensure all excess this compound is consumed.
-
-
Purification of the Labeled Protein:
-
Remove the excess reagent and reaction byproducts by passing the quenched reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
Analyze the extent of labeling by mass spectrometry (see Protocol 2).
-
Protocol 2: Analysis of this compound Labeling by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein and the unlabeled control protein.
-
Perform in-solution or in-gel tryptic digestion of the protein samples.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database, including a variable modification of +103.0422 Da on lysine residues and the protein N-terminus.
-
Identify the modified peptides and determine the sites of benzamidination.
-
Quantify the labeling efficiency at specific sites by comparing the peak areas of the modified and unmodified peptide ions in the MS1 spectra.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Application Notes and Protocols for Antibody Immobilization Using Imidoester Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent immobilization of antibodies onto solid supports, such as agarose or magnetic beads, using homobifunctional imidoester crosslinkers. This method is widely used in various applications, including immunoprecipitation, affinity chromatography, and the development of immunoassays.
Introduction
Imidoester crosslinkers, such as Dimethyl Pimelimidate (DMP) and Dimethyl Suberimidate (DMS), are reagents that form stable amidine bonds with primary amines on proteins. This covalent linkage is highly specific and occurs under mild alkaline conditions, making it an effective method for permanently attaching antibodies to a support matrix. The primary advantage of this technique is the reduction of antibody leaching from the support during subsequent elution steps, which is a common issue with non-covalent antibody immobilization methods.
The reaction involves the nucleophilic attack of a primary amine from the antibody or a pre-activated support on the carbon atom of the imidoester group. This results in the formation of a stable amidine bond, effectively cross-linking the antibody to the support. The efficiency of this reaction is pH-dependent, with optimal cross-linking occurring at a pH between 8 and 9.[1][2]
Comparative Data on Immobilization Parameters
While specific quantitative outcomes can vary depending on the antibody, support matrix, and precise experimental conditions, the following tables provide a summary of expected results based on available literature.
Table 1: Immobilization Efficiency
| Crosslinker | Support Matrix | Antibody Type | Immobilization Efficiency (%) | Reference |
| DMP | Protein A Agarose | Rabbit IgG | ~85-95% | Qualitative statements suggest high efficiency |
| DMP | Magnetic Beads | Mouse IgG | Higher yield than BS3 | [3][4] |
| BS3 | Magnetic Beads | Mouse IgG | Lower yield than DMP | [3][4] |
Note: Quantitative data on the exact percentage of immobilization efficiency for imidoesters is not consistently reported in the literature. The values are inferred from qualitative descriptions of high-yield reactions.
Table 2: Antibody Activity Post-Immobilization
| Crosslinker | Immobilization Method | Effect on Antigen Binding | Key Observation | Reference |
| DMP | Covalent to Protein G Beads | Can hinder antigen recognition | Immobilization may block antigen binding sites. | [5][6][7][8] |
| DMP | Covalent to Protein A Beads | Higher target protein yield | Compared to BS3, DMP yields more target protein. | [3][4] |
| BS3 | Covalent to Protein A Beads | Lower non-specific binding | Results in cleaner immunoprecipitation. | [3][4] |
Table 3: Stability and Reusability
| Crosslinker | Elution Conditions | Antibody Leakage | Reusability | Reference |
| DMP | Acidic (e.g., Glycine-HCl) | Minimal | Can be reused multiple times | General knowledge |
| DMP | High Salt | Minimal | Stable linkage | General knowledge |
Experimental Protocols
This section provides a detailed step-by-step protocol for immobilizing antibodies onto Protein A or Protein G agarose beads using Dimethyl Pimelimidate (DMP).
Materials and Reagents
-
Protein A or Protein G Agarose beads
-
Antibody to be immobilized (e.g., Rabbit IgG)
-
Dimethyl Pimelimidate (DMP)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Borate Buffer (0.2 M, pH 9.0)
-
Quenching Buffer (e.g., 0.2 M Ethanolamine or 1 M Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Microcentrifuge tubes
-
Rotating mixer
Protocol for Antibody Immobilization
-
Antibody Binding to Beads:
-
Wash the required volume of Protein A/G agarose beads three times with 1 mL of cold Binding/Wash Buffer. Centrifuge at 500 x g for 2 minutes between each wash.
-
Resuspend the beads in 1 mL of Binding/Wash Buffer.
-
Add the appropriate amount of antibody (typically 1-2 mg of antibody per mL of beads).
-
Incubate on a rotating mixer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing Unbound Antibody:
-
Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.
-
Wash the beads three times with 1 mL of Borate Buffer.
-
-
Cross-linking with DMP:
-
Freshly prepare a 20 mM DMP solution in Borate Buffer. Note: DMP is unstable in aqueous solutions and should be prepared immediately before use.
-
Resuspend the antibody-bound beads in 1 mL of the 20 mM DMP solution.
-
Incubate on a rotating mixer for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Centrifuge the beads at 500 x g for 2 minutes and discard the DMP solution.
-
Wash the beads once with 1 mL of Quenching Buffer.
-
Resuspend the beads in 1 mL of Quenching Buffer and incubate on a rotating mixer for 1-2 hours at room temperature to block any unreacted DMP.
-
-
Washing and Storage:
-
Centrifuge the beads at 500 x g for 2 minutes and discard the Quenching Buffer.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
To remove any non-covalently bound antibody, wash the beads twice with 1 mL of Elution Buffer, followed immediately by two washes with 1 mL of Binding/Wash Buffer to neutralize the pH.
-
Resuspend the beads in Binding/Wash Buffer containing a preservative (e.g., 0.02% sodium azide) and store at 4°C.
-
Protocol for Quantifying Immobilized Antibody
The amount of immobilized antibody can be determined by measuring the protein concentration in the supernatant before and after the binding step using a BCA protein assay.
-
Measure the initial antibody concentration before adding it to the beads.
-
After the antibody binding step (Section 3.2, step 1), collect the supernatant.
-
Measure the protein concentration of the supernatant, which contains the unbound antibody.
-
The amount of immobilized antibody is the difference between the initial amount of antibody and the amount of unbound antibody in the supernatant.
Visualizations
Caption: Experimental workflow for antibody immobilization.
Caption: Chemical reaction of imidoester with a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. precisionantibody.com [precisionantibody.com]
- 3. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 4. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 5. Data on antigen recognition hindrance by antibodies covalently immobilized to Protein G magnetic beads by dimethyl pimelimidate (DMP) cross-linking - Research - Institut Pasteur [research.pasteur.fr]
- 6. Data on antigen recognition hindrance by antibodies covalently immobilized to Protein G magnetic beads by dimethyl pimelimidate (DMP) cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Data on antigen recognition hindrance by antibodies covalently immobilized to Protein G magnetic beads by dimethyl pimelimidate (DMP) cross-linking - Research - Institut Pasteur [research.pasteur.fr]
Application of Methyl Benzimidate in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidate hydrochloride is a homobifunctional cross-linking reagent that targets primary amino groups (the N-terminus of proteins and the ε-amino group of lysine residues). Its imidoester functional groups react with amines to form stable amidine bonds. A key advantage of imidoester cross-linkers like this compound is the retention of the positive charge at the site of reaction, which helps to maintain the native conformation and solubility of the protein. This characteristic makes this compound a valuable tool in proteomics research for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and providing distance constraints for computational protein modeling.
This document provides detailed application notes and protocols for the use of this compound in proteomics research, with a focus on chemical cross-linking followed by mass spectrometry (XL-MS).
Principle of this compound Cross-Linking
This compound contains two reactive imidoester groups. The reaction with primary amines is most efficient at alkaline pH (typically 8.0-9.0). The formation of an amidine bond between two proximal primary amino groups on the same or different proteins effectively "freezes" the interaction, allowing for subsequent analysis. The relatively short spacer arm of this compound provides distance constraints for interacting residues, aiding in the structural characterization of protein complexes.
Application Notes
This compound is a versatile reagent for a range of applications in proteomics, including:
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this compound facilitates the identification of binding partners through techniques such as co-immunoprecipitation followed by mass spectrometry.
-
Structural Elucidation of Protein Complexes: The distance constraints provided by this compound cross-links can be used to model the three-dimensional structure of protein complexes.
-
Analysis of Protein Conformation: Intramolecular cross-links can provide information about the folding and conformational changes of a single protein.
-
Quantitative Proteomics: In combination with isotopic labeling strategies, this compound can be used to quantify changes in protein-protein interactions under different cellular conditions.
Experimental Protocols
I. General Workflow for Cross-Linking Mass Spectrometry (XL-MS)
The overall workflow for a typical XL-MS experiment involves several key steps, from sample preparation to data analysis.
II. Protocol for In Vitro Cross-Linking of a Purified Protein Complex
This protocol provides a starting point for the cross-linking of a purified protein complex with this compound. Optimization of reagent concentrations and reaction time is recommended for each specific system.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, phosphate buffer). Note: Avoid amine-containing buffers such as Tris.
-
This compound hydrochloride
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE materials
-
Mass spectrometer and liquid chromatography system
Procedure:
-
Protein Preparation:
-
Dialyze the purified protein complex against the Reaction Buffer to remove any interfering substances.
-
Adjust the protein concentration to 0.5-2.0 mg/mL in the Reaction Buffer.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound hydrochloride in the Reaction Buffer (e.g., 100 mM).
-
Add this compound to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Analysis of Cross-Linking Efficiency:
-
Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking.
-
-
Sample Preparation for Mass Spectrometry:
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Perform in-gel digestion using a suitable protease (e.g., trypsin).
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS. Utilize a data-dependent acquisition method that preferentially fragments higher charge state precursors, as cross-linked peptides are often multiply charged.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, Kojak, MeroX) to identify the cross-linked peptides from the MS/MS data.
-
Validate the identified cross-links and calculate the false discovery rate (FDR).
-
Interpret the results in the context of the protein's structure and function.
-
Quantitative Data Presentation
Quantitative cross-linking mass spectrometry (qXL-MS) allows for the comparison of protein-protein interactions across different conditions (e.g., treated vs. untreated cells, wild-type vs. mutant protein). This is often achieved using stable isotope labeling techniques. The following table is a representative example of how quantitative data from a qXL-MS experiment could be presented.
| Cross-linked Peptide Pair | Interacting Proteins | Quantification Ratio (Treated/Untreated) | p-value |
| ProteinA(K123)-ProteinB(K45) | Protein A - Protein B | 2.5 | 0.01 |
| ProteinA(K123)-ProteinC(K89) | Protein A - Protein C | 0.8 | 0.04 |
| ProteinD(K234)-ProteinD(K256) | Protein D (Intra-link) | 1.1 | 0.35 |
| ... | ... | ... | ... |
Table 1: Representative Quantitative Cross-linking Data. This table illustrates the type of data obtained from a qXL-MS experiment. It shows the identified cross-linked peptides, the corresponding interacting proteins, the fold change in the abundance of the cross-link between two conditions, and the statistical significance of this change.
Application in Signaling Pathway Elucidation
Chemical cross-linking is a powerful tool for mapping the protein-protein interactions that constitute signaling pathways. By stabilizing transient interactions, it allows for the capture and identification of components of signaling complexes. For example, cross-linking has been instrumental in studying the intricate network of interactions within the NF-κB signaling pathway.
Conclusion
This compound is a valuable reagent in the proteomics toolkit for the structural and functional characterization of proteins and their interaction networks. The protocols and application notes provided here offer a foundation for researchers to employ this cross-linker in their studies. As with any chemical biology technique, careful optimization and rigorous data analysis are paramount to obtaining high-quality, biologically meaningful results. The integration of this compound-based cross-linking with advanced mass spectrometry and computational modeling will continue to provide significant insights into the complex machinery of the cell.
Application Notes and Protocols: Quenching of Methyl Benzimidate Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzimidate and other imidoesters are valuable cross-linking reagents used to study protein-protein interactions, stabilize protein complexes, and conjugate molecules. These reagents react specifically with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amidine bonds. A critical step in any cross-linking experiment is the effective quenching of the reaction to stop the cross-linker from reacting further. This ensures that the observed cross-linked products are representative of the desired reaction time and prevents unwanted side reactions or aggregation. These application notes provide a detailed protocol for quenching this compound cross-linking reactions.
Principle of this compound Cross-Linking and Quenching
This compound is a homobifunctional imidoester cross-linker. The imidoester functional group is highly reactive towards primary amines at alkaline pH (typically pH 8-10)[1][2][3][4]. The reaction results in the formation of a positively charged amidine bond, which can help preserve the native charge of the protein[2].
Quenching the reaction is essential to terminate the cross-linking process. This is achieved by adding a small molecule containing a primary amine. This "quenching agent" is added in molar excess to rapidly react with and consume any remaining unreacted this compound. Common quenching agents include Tris (tris(hydroxymethyl)aminomethane) and glycine[1]. The primary amine of the quenching agent competes with the primary amines on the target proteins, effectively stopping the formation of new cross-links.
Experimental Protocols
Materials and Reagents
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0. Amine-free buffers such as phosphate, borate, or HEPES can also be used[1]. Crucially, do not use buffers containing primary amines (e.g., Tris, glycine) for the cross-linking step itself, as they will compete with the reaction [1].
-
This compound Hydrochloride: Prepare a fresh solution immediately before use as imidoesters are moisture-sensitive and readily hydrolyze[1].
-
Protein Sample: Purified protein(s) of interest in the chosen cross-linking buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Stop Solution (Alternative): Glacial acetic acid[1].
Cross-Linking Reaction Protocol
-
Prepare the protein sample in the cross-linking buffer. The optimal protein concentration will depend on the specific application and should be determined empirically.
-
Immediately before starting the reaction, dissolve the this compound hydrochloride in the cross-linking buffer.
-
Add the this compound solution to the protein sample. A common starting point is a 10- to 30-fold molar excess of the cross-linker over the protein, depending on the protein concentration[1].
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal incubation time may vary and should be optimized for the specific system.
Quenching Protocol
-
To quench the reaction, add the quenching solution (1 M Tris-HCl, pH 7.5 or 1 M glycine) to the reaction mixture to achieve a final concentration of 20-50 mM[1].
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the unreacted this compound.
-
The quenched sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization methods.
Alternative Quenching Protocol using Acetic Acid
-
Alternatively, the reaction can be stopped by adding glacial acetic acid in a 1:4 ratio to the sample volume[1]. This method works by rapidly lowering the pH, which protonates the primary amines and significantly reduces their reactivity towards the imidoester.
Data Presentation
The following table summarizes the recommended concentrations and conditions for the quenching of this compound cross-linking reactions.
| Parameter | Recommended Condition | Notes |
| Quenching Agent | Tris-HCl or Glycine | Both contain primary amines that effectively quench the reaction. |
| Final Concentration | 20-50 mM | A molar excess is necessary to ensure rapid and complete quenching. |
| Incubation Time | 15 minutes | This duration is typically sufficient for the quenching agent to react with the remaining this compound. |
| Temperature | Room Temperature | The quenching reaction is generally rapid at room temperature. |
| Alternative Quencher | Glacial Acetic Acid | Added at a 1:4 ratio (acid:sample). This method relies on pH inactivation of the reactive groups. |
Mandatory Visualizations
Reaction Schemes
Caption: Chemical reactions for protein cross-linking and quenching.
Experimental Workflow
Caption: Experimental workflow for a typical cross-linking experiment.
References
Application Notes and Protocols for Modifying Lysine Residues with Methyl Benzimidate to Study Protein Function
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Lysine Modification by Methyl Benzimidate
The targeted chemical modification of amino acid side chains is a powerful tool for elucidating protein structure and function. Lysine, with its solvent-exposed, nucleophilic ε-amino group, is a frequent target for such modifications. This compound is a monofunctional imidoester that reacts specifically with primary amines, such as the ε-amino group of lysine and the N-terminal α-amino group of a polypeptide chain. This reaction, known as amidination, converts the primary amine into a positively charged amidine group. A key advantage of this modification is the retention of the positive charge at physiological pH, which often preserves the native conformation and activity of the protein.
The amidination of lysine residues can be employed to investigate various aspects of protein biology:
-
Probing Solvent Accessibility and Conformation: The extent of modification of individual lysine residues can provide insights into their solvent accessibility and the protein's tertiary structure. Lysines buried within the protein core or participating in interactions will be less reactive.
-
Investigating the Role of Lysine in Protein Function: By modifying specific lysine residues, researchers can assess their importance in enzyme catalysis, protein-protein interactions, and ligand binding. Changes in protein activity after modification can pinpoint functionally critical residues.
-
Stabilizing Protein Structures: Amidination can be used to introduce intramolecular cross-links (using bifunctional imidoesters) or to alter surface charge, which can influence protein stability.
-
Facilitating Mass Spectrometry Analysis: The modification of lysine residues can alter the fragmentation patterns of peptides in mass spectrometry, sometimes leading to improved sequence coverage and protein identification.
Chemical Principle of Amidination
This compound reacts with the primary amino group of a lysine residue in a two-step process. First, the nucleophilic amine attacks the electrophilic carbon of the imidoester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a methanol molecule to yield a stable N-substituted amidine. The reaction is typically carried out at a slightly alkaline pH (8.0-9.0) to ensure that a significant fraction of the lysine ε-amino groups are in their deprotonated, nucleophilic state.
Diagram of the Chemical Reaction
Troubleshooting & Optimization
Technical Support Center: Methyl Benzimidate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of methyl benzimidate and its hydrochloride salt. The primary focus is on the Pinner reaction, the most common synthetic route.
Troubleshooting Guide
Low yields in this compound synthesis are a common challenge, almost always stemming from a few critical reaction parameters. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Summary of Common Issues and Solutions
The following table summarizes the most frequent problems encountered during the Pinner reaction for this compound synthesis, their probable causes, and recommended solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of Moisture: Reagents, solvent, or glassware were not rigorously anhydrous.[1][2] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly distilled, anhydrous methanol and a dry solvent (e.g., diethyl ether, THF). Ensure HCl gas is passed through a drying agent.[2][3][4] |
| 2. Incomplete Reaction: Insufficient acid catalyst (HCl) was used. | 2. Optimize HCl Stoichiometry: Use a slight molar excess (1.1–1.15 equivalents) of anhydrous HCl relative to the benzonitrile to ensure complete conversion.[2] | |
| 3. Decomposition of Intermediate: The reaction temperature was too high, leading to the breakdown of the Pinner salt.[2][4][5] | 3. Strict Temperature Control: Maintain the reaction temperature at or below 0°C throughout the HCl addition and for the duration of the reaction.[2] | |
| High Levels of Amide Byproduct Detected | 1. Thermal Decomposition: The intermediate Pinner salt is thermally unstable and eliminated to form N-methylbenzamide and methyl chloride at elevated temperatures.[2][5] | 1. Maintain Low Temperatures: Conduct the reaction at 0°C or below to ensure the stability of the Pinner salt.[2][6] |
| 2. Hydrolysis: Trace amounts of water hydrolyzed the imidate intermediate.[2] | 2. Rigorous Anhydrous Technique: Refer to all points for ensuring anhydrous conditions. Even small amounts of water can lead to significant amide formation.[1][3] | |
| Inconsistent Results / Poor Reproducibility | 1. Variability in Reagent Quality: Purity of benzonitrile or methanol varies between batches. | 1. Standardize Reagents: Use high-purity, anhydrous reagents. Consider purifying starting materials if their quality is uncertain.[7] |
| 2. Fluctuations in Reaction Temperature: Inconsistent cooling during HCl addition. | 2. Precise Temperature Monitoring: Use an ice/salt bath and a thermometer to ensure the temperature does not rise above 0°C. | |
| 3. Moisture Contamination: Atmospheric moisture entering the reaction setup. | 3. Use an Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere and use drying tubes.[3] |
Troubleshooting Workflow
If you are experiencing low yield, follow this logical workflow to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis resulted in a very low yield. What is the single most critical factor to check?
A: The most critical factor for a successful Pinner reaction is the rigorous exclusion of water.[1][2] The reaction intermediates and the final product are highly susceptible to hydrolysis. The presence of even trace amounts of moisture in your reagents, solvent, glassware, or the hydrogen chloride gas can lead to the formation of undesired byproducts like benzamide or benzoic acid, drastically reducing your yield.[2][3]
Q2: I'm observing a significant amount of benzamide as a byproduct. How can I prevent this?
A: Benzamide formation is a common side reaction and typically occurs via two main pathways:
-
Thermal Decomposition: The intermediate alkyl imidate hydrochloride (Pinner salt) is thermally unstable. If the reaction temperature rises significantly above 0°C, it can decompose into benzamide and methyl chloride.[2][4][5]
-
Hydrolysis: The presence of water can hydrolyze the Pinner salt or the final this compound product back to the amide.[2]
To prevent this, you must maintain strict temperature control (at or below 0°C) throughout the addition of HCl and the subsequent stirring period, and ensure all components of your reaction are absolutely anhydrous.[2][6]
Q3: How much hydrogen chloride (HCl) should I use?
A: Anhydrous HCl acts as the catalyst by protonating the nitrile, making it more electrophilic.[2] For the reaction to go to completion, you should use a slight stoichiometric excess of HCl relative to the benzonitrile, typically 1.1 to 1.15 molar equivalents.[2] Using too little can result in an incomplete reaction and low conversion of your starting material.
Q4: Can I use a solution of HCl in methanol instead of bubbling anhydrous HCl gas?
A: While commercially available solutions of HCl in methanol or other solvents like cyclopentyl methyl ether (CPME) can be used, you must ensure they are anhydrous.[8][9] Preparing your own by adding a reagent like acetyl chloride to anhydrous methanol is also possible, but this introduces other compounds into the reaction mixture. For the highest purity and most reliable results, passing anhydrous HCl gas through a drying agent (like concentrated H₂SO₄) directly into the reaction mixture is the classical and most robust method.[6][10]
Q5: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by the precipitation of the this compound hydrochloride salt, which often appears as a white solid.[11] For a more analytical approach, you can take small aliquots from the reaction mixture (and carefully quench them) to analyze by Thin Layer Chromatography (TLC), monitoring the disappearance of the benzonitrile starting material.[12][13]
Experimental Protocols
Protocol: Pinner Synthesis of this compound Hydrochloride
This protocol describes the synthesis of this compound hydrochloride from benzonitrile and methanol using anhydrous hydrogen chloride gas.
Materials:
-
Benzonitrile (high purity)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (or other suitable dry solvent)
-
Hydrogen Chloride (gas)
-
Concentrated Sulfuric Acid (for drying HCl gas)
-
Round-bottom flask, gas dispersion tube, magnetic stirrer, drying tubes (e.g., CaCl₂), ice bath.
Procedure:
-
Preparation of Anhydrous HCl Gas: Set up an HCl gas generator (e.g., dropping concentrated HCl onto NaCl or using a cylinder). Pass the generated gas through a wash bottle containing concentrated sulfuric acid to ensure it is anhydrous.
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.
-
To the flask, add benzonitrile (1.0 eq) and anhydrous methanol (1.1 - 1.5 eq) dissolved in anhydrous diethyl ether.
-
Fit the flask with a gas dispersion tube connected to the dried HCl gas line and a drying tube on the outlet to prevent atmospheric moisture from entering.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Begin stirring the solution and slowly bubble the anhydrous HCl gas through the mixture.[6][11]
-
Monitor the temperature closely, ensuring it does not rise above 5°C. The product, this compound hydrochloride, will begin to precipitate as a white solid.
-
Continue bubbling HCl until a slight excess (approx. 1.1 eq) has been added. This can be monitored by weight gain of the reaction flask.
-
Remove the gas inlet, seal the flask, and allow it to stir at 0°C for several hours or store in a refrigerator overnight to ensure complete precipitation.
-
-
Workup and Isolation:
-
Collect the precipitated solid by filtration under anhydrous conditions (e.g., using a sintered glass funnel under a nitrogen blanket).
-
Wash the solid product with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the white crystalline product under vacuum to yield pure this compound hydrochloride.[3]
-
Reaction Pathway and Side Reactions
The Pinner reaction involves the acid-catalyzed nucleophilic attack of an alcohol on a nitrile. However, side reactions can occur if conditions are not optimal, leading to reduced yield.
References
- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Methyl Benzimidate in Protein Modification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of methyl benzimidate for protein modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with proteins?
This compound is a chemical reagent primarily used to modify proteins by reacting with the primary amino groups found on lysine residues and the N-terminus of the polypeptide chain. This reaction, known as amidation, converts the positively charged amino group into a neutral amidine group under mild conditions. This modification is valuable for studying protein-protein interactions and enzyme mechanisms.
Q2: What are the potential side reactions of this compound with proteins?
While the primary target of this compound is the lysine residue, side reactions can occur with other nucleophilic amino acid side chains, especially under non-optimal conditions. These include:
-
Cysteine: The sulfhydryl group of cysteine is highly nucleophilic and can react with this compound.[1][2]
-
Histidine: The imidazole ring of histidine can also undergo modification.[3][4][5]
-
Tyrosine: The hydroxyl group of tyrosine can be a target for modification, although it is generally less reactive than the amino group of lysine.[1][6]
Q3: How does pH affect the reaction of this compound with proteins?
The pH of the reaction buffer is a critical parameter that influences both the reactivity of this compound and the conformation of the protein. The optimal pH for the reaction with primary amines is typically in the range of 8.0 to 9.5.[7] At lower pH values, the amino groups are protonated, reducing their nucleophilicity and slowing down the reaction rate.[8][9][10] Conversely, at very high pH, the rate of hydrolysis of this compound increases significantly, reducing its availability for protein modification.[11][12][13] Furthermore, extreme pH values can lead to protein denaturation, exposing buried residues and potentially leading to non-specific modifications.[8][14][15]
Troubleshooting Guide
Problem 1: Low or no modification of the target protein.
-
Q: My protein is not getting modified, or the modification efficiency is very low. What could be the reason?
-
A: Several factors could contribute to this issue:
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 8.0-9.5. A pH below 8.0 will result in protonated and less reactive amino groups.
-
Hydrolyzed Reagent: this compound is susceptible to hydrolysis, especially in aqueous solutions and at high pH.[11][13] Use freshly prepared solutions of the reagent for each experiment.
-
Insufficient Reagent Concentration: The concentration of this compound may be too low. Try increasing the molar excess of the reagent relative to the protein concentration.
-
Inaccessible Lysine Residues: The lysine residues on your protein of interest might be buried within the protein's three-dimensional structure and therefore inaccessible to the reagent. Consider performing the reaction under partially denaturing conditions, but be aware this may lead to non-specific modifications.
-
-
Problem 2: Protein precipitation or aggregation during the reaction.
-
Q: My protein is precipitating out of solution during the modification reaction. How can I prevent this?
-
A: Protein precipitation can be caused by several factors:
-
Change in Protein Charge: The conversion of positively charged lysine residues to neutral amidines alters the protein's overall charge and can reduce its solubility, leading to aggregation.[16]
-
Solvent Conditions: The reaction buffer may not be optimal for your specific protein's stability. You can try adding stabilizing agents such as glycerol or using a different buffer system.
-
Cross-linking: If bifunctional impurities are present in the this compound or if side reactions lead to cross-linking, this can cause aggregation.[7][17] Ensure you are using a high-purity reagent.
-
-
Problem 3: Evidence of non-specific modifications or cross-linking.
-
Q: I am observing unexpected molecular weight shifts or multiple bands on my gel, suggesting non-specific modification or cross-linking. What should I do?
-
A: Non-specific modifications and cross-linking are common side reactions.
-
Optimize pH: As mentioned, a pH outside the optimal range can expose other nucleophilic residues. Strictly maintain the pH between 8.0 and 9.5.
-
Control Reagent Concentration: A high molar excess of this compound can increase the likelihood of side reactions with less reactive residues like tyrosine and histidine. Perform a titration experiment to find the lowest effective concentration of the reagent.
-
Reaction Time: Limit the reaction time to the minimum required for sufficient modification of the target lysine residues. Longer incubation times increase the chance of side reactions.
-
Purity of Reagent: Ensure the this compound is of high purity and free from bifunctional cross-linking agents.
-
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.0 - 9.5 | Balances amine reactivity and reagent hydrolysis.[7] |
| This compound Concentration | 10-100 fold molar excess over protein | The optimal ratio should be determined empirically for each protein. |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can help maintain protein stability. |
| Reaction Time | 30 - 120 minutes | Shorter times minimize side reactions. |
| Hydrolysis Half-life of this compound | pH dependent | Significantly decreases at pH > 10.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM sodium borate) at a pH of 8.5. The protein concentration will depend on the specific experiment.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the same reaction buffer.
-
Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution. Mix gently by inversion.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM. This will react with any excess this compound.
-
Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Analyze the modified protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.
Visual Guides
Caption: Primary reaction of this compound with a protein lysine residue.
Caption: Potential side reaction of this compound with a cysteine residue.
Caption: General experimental workflow for protein modification.
Caption: Troubleshooting guide for low modification efficiency.
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putting a finger on histidine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pH and repellent tactic stimuli on protein methylation levels in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid hydrolysis of methyl benzimidate during experiments.
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the handling and use of methyl benzimidate, with a specific focus on preventing its hydrolysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is an imino ester. The carbon-nitrogen double bond (C=N) in the imidate functional group is electrophilic and highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, cleaves the imidate back to an ester (methyl benzoate) and ammonia, or in some cases, a primary amine.[1][2] This reactivity makes it a versatile synthetic intermediate but also challenging to handle.[1][3]
Q2: Under what conditions is this compound most stable?
This compound is most stable under anhydrous (water-free) and neutral or slightly basic conditions.[1] Its salt form, this compound hydrochloride (often called a Pinner salt), should be stored at low temperatures (e.g., 4 °C) under a dry atmosphere to prevent decomposition.[1][4]
Q3: What are the primary products of this compound hydrolysis?
Under aqueous acidic conditions, this compound primarily hydrolyzes to form methyl benzoate and an ammonium ion.[5] In neutral water, small amounts of benzamide and methanol can also be formed.[5] Basic hydrolysis also leads to the ester and ammonia.
Q4: How does pH affect the rate of hydrolysis?
The hydrolysis of this compound is significantly accelerated by both acidic and basic aqueous conditions.[1] In acidic solutions with a pH below 3, the imidate nitrogen is almost completely protonated, and while the rate is initially proportional to the protonated species, it can surprisingly decrease in very strong acids.[5] The reaction is generally fastest in mildly acidic environments (around pH 4-5).[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, or use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound hydrochloride (Pinner salt) during synthesis. | 1. Presence of moisture in reagents or glassware.[4] 2. Reaction temperature was too high, causing decomposition.[1][4] 3. Insufficient acid catalyst (e.g., HCl gas). | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain the reaction temperature between 0-5 °C using an ice bath.[4][6] 3. Ensure a continuous stream of dry HCl gas is bubbled through the solution until saturation.[6] |
| Product decomposes during aqueous workup, resulting in low yield of the free base. | 1. Use of acidic or strongly basic aqueous solutions for washing. 2. Prolonged contact time with the aqueous phase.[2] | 1. Wash the organic layer with a neutral (brine) or mildly basic (saturated sodium bicarbonate) solution to neutralize any residual acid.[2] 2. Perform washes quickly and avoid letting the layers sit in the separatory funnel for extended periods. |
| Significant product loss during purification by column chromatography. | Standard silica gel is acidic and can catalyze the hydrolysis of the imidate on the column.[2] | 1. Deactivate the silica gel: Add 1-2% triethylamine to the eluent system to neutralize the acidic sites on the silica.[2] 2. Use an alternative stationary phase: Basic alumina is a suitable alternative to silica gel for purifying imines and imidates.[2] |
| The final product contains methyl benzoate or benzamide impurities. | The product hydrolyzed either during the reaction, workup, or storage. | 1. Review the synthesis and workup protocols to ensure strictly anhydrous and non-acidic conditions were maintained. 2. Store the purified this compound under an inert atmosphere at a low temperature.[1] For long-term storage, consider keeping it as the more stable hydrochloride salt in a desiccator.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol describes the synthesis of the hydrochloride salt of this compound, a common method for its preparation and storage.[4][6]
Materials:
-
Benzonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve benzonitrile (1.0 mol) in anhydrous methanol (3.0 mol).[6]
-
Acidification: Cool the solution to 0-5 °C in an ice bath.[6] While stirring, bubble dry HCl gas through the solution. Ensure the gas dispersion tube is below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.[4] Continue until the solution is saturated with HCl.
-
Precipitation: Seal the reaction vessel and stir the mixture at 5 °C for 24 hours.[6] During this time, the this compound hydrochloride will precipitate as a white crystalline solid.
-
Isolation: Collect the crystals by filtration under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.[1]
-
Drying: Dry the final product under a vacuum to yield pure this compound hydrochloride. Store in a desiccator at low temperature.
Protocol 2: General Hydrolysis-Free Workup Procedure
This protocol outlines the steps for safely working up a reaction mixture containing this compound to prevent its degradation.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid catalyst.[2] Release pressure frequently. Separate the layers promptly.
-
Aqueous Wash: Wash the organic layer with brine. This helps to remove residual water and any remaining aqueous base from the organic phase.[2]
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[2]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can then be purified using appropriate methods (see Troubleshooting Guide).
Quantitative Data Summary
Table 1: pH and Conditions Affecting this compound Stability
| Condition | Stability | Primary Hydrolysis Product(s) | Reference |
| Anhydrous, Neutral/Slightly Basic | Most Stable | N/A | [1] |
| Aqueous, Acidic (pH < 7) | Unstable, rapid hydrolysis | Methyl Benzoate + Ammonium Ion | [1][5] |
| Aqueous, Neutral (pH ≈ 7) | Unstable, slow hydrolysis | Methyl Benzoate + Ammonia, Benzamide + Methanol | [5] |
| Aqueous, Basic (pH > 7) | Unstable, rapid hydrolysis | Methyl Benzoate + Ammonia | [1] |
Table 2: Recommended Pinner Reaction Conditions for Imidate Synthesis
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 0 °C to 5 °C | Prevents thermal decomposition of the Pinner salt and unwanted side reactions. | [4][6] |
| Solvents | Anhydrous alcohols (e.g., methanol), ether, dioxane, chloroform | The reaction is highly sensitive to moisture, which causes hydrolysis of the product. | [4] |
| Catalyst | Anhydrous Hydrogen Chloride (gas) | Strong acid is required to activate the nitrile for nucleophilic attack by the alcohol. | [8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. | [4] |
Visual Guides
Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound HCl.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidoester Cross-linking Reactions
Welcome to the technical support center for imidoester cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of reaction time and temperature for successful protein cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and buffer conditions for imidoester cross-linking?
A1: Imidoester cross-linking reactions are most efficient in amine-free, alkaline conditions.[1][2] The optimal pH range is typically between 8 and 10.[2][3][4] Reaction efficiency increases at a more alkaline pH.[2][5] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the cross-linker.[3][4][6] Recommended buffers include phosphate, borate, carbonate, and HEPES.[3][4][6]
Q2: What is the recommended reaction time and temperature for imidoester cross-linking?
A2: The ideal reaction time and temperature can vary depending on the specific proteins and cross-linker used. However, a common starting point is to incubate the reaction at room temperature for 30 to 60 minutes.[3][4] Some protocols suggest incubating for 1 to 3 hours at room temperature or at 4°C.[6][7] For certain applications, shorter incubation times of 2 to 5 minutes at 37°C have been reported with reagents like glutaraldehyde.[6] It is recommended to empirically determine the optimal time and temperature for your specific application.
Q3: How do I choose the right imidoester cross-linker for my experiment?
A3: The choice of imidoester cross-linker depends on several factors, including the desired spacer arm length and whether a reversible cross-link is needed.[6] Homobifunctional imidoesters like Dimethyl Adipimidate (DMA), Dimethyl Pimelimidate (DMP), and Dimethyl Suberimidate (DMS) are commonly used and have different spacer arm lengths to probe varying distances between protein subunits.[3][6] For applications requiring the ability to reverse the cross-link, cleavable cross-linkers are available.[3]
Q4: How can I prevent protein aggregation during the cross-linking reaction?
A4: Protein aggregation can be a significant issue during cross-linking. To minimize this, it's important to optimize the cross-linker-to-protein molar ratio. Using a large molar excess of the cross-linker with low protein concentrations (less than 1 mg/mL) can favor intramolecular cross-linking over intermolecular cross-linking, which can lead to aggregation.[5] Additionally, maintaining mild reaction conditions, such as a suitable pH and temperature, helps preserve the native structure of the proteins and can reduce the likelihood of aggregation.[6]
Q5: How do I quench the cross-linking reaction?
A5: To stop the cross-linking reaction, a quenching reagent is added to consume any unreacted cross-linker. Common quenching reagents include buffers containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[3][4] Glacial acetic acid can also be used to stop the reaction.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no cross-linking efficiency | Suboptimal pH. | Ensure the reaction buffer is amine-free and has a pH between 8 and 10.[2][3][4] |
| Inactive cross-linker. | Imidoester cross-linkers are moisture-sensitive.[3][4] Ensure the reagent is properly stored and equilibrated to room temperature before opening to prevent condensation.[3][4] Prepare cross-linker solutions immediately before use as they are not stable in aqueous solutions.[3][4] | |
| Insufficient cross-linker concentration. | The optimal cross-linker-to-protein molar ratio should be determined empirically. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be necessary.[3][4] | |
| Incompatible buffer components. | Avoid buffers containing primary amines like Tris or glycine, which compete with the reaction.[3][4][6] Use phosphate, borate, or HEPES buffers.[3][4][6] | |
| Protein aggregation | Excessive intermolecular cross-linking. | Optimize the cross-linker-to-protein ratio. Lowering the protein concentration and using a higher molar excess of the cross-linker can favor intramolecular cross-links.[5] |
| Harsh reaction conditions. | Perform the reaction under mild conditions (e.g., room temperature or 4°C) to maintain the native protein structure.[6][7] | |
| Loss of protein function | Modification of critical amine groups. | The amidine bond formed by imidoesters preserves the positive charge of the original primary amine, which often helps in retaining the native conformation and activity of the protein.[3] However, if a critical amine is modified, protein function may be affected. Try using a different cross-linker with a different spacer arm or reactive group. |
| Non-specific cross-linking | Reaction pH is too high. | While higher pH increases efficiency, it can also lead to side reactions. Optimize the pH within the 8-10 range to find a balance between efficiency and specificity.[2][7] |
Experimental Protocols
General Protocol for Imidoester Cross-linking
This protocol provides a general guideline for cross-linking proteins using homobifunctional imidoesters like DMA, DMP, or DMS.
Materials:
-
Protein sample in an amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0; or phosphate, borate, HEPES buffer at pH 8-9).[3][4]
-
Imidoester cross-linker (e.g., DMA, DMP, DMS).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[3][6]
Procedure:
-
Prepare the Protein Sample: Ensure your protein of interest is in a suitable amine-free buffer at the desired concentration.
-
Prepare the Cross-linker Solution: Immediately before use, dissolve the imidoester cross-linker in the reaction buffer. Imidoesters are not stable in aqueous solutions and should be used without delay.[3][4]
-
Initiate the Reaction: Add the cross-linker solution to the protein sample. The final concentration of the cross-linker should be optimized. A 10- to 30-fold molar excess of the cross-linker over the protein is a common starting point.[3][4]
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.[3][4] The optimal incubation time may need to be determined empirically.
-
Quench the Reaction: Stop the reaction by adding a quenching solution, such as Tris or glycine, to a final concentration of 20-50 mM.[3][4] Incubate for an additional 15 minutes.[8]
-
Analyze the Results: The cross-linked products can be analyzed by SDS-PAGE to determine the extent of cross-linking.
Visualizations
Caption: A typical workflow for an imidoester cross-linking experiment.
Caption: A logical diagram for troubleshooting common imidoester cross-linking issues.
References
- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. fgsc.net [fgsc.net]
- 7. interchim.fr [interchim.fr]
- 8. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for protein modification with methyl benzimidate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyl benzimidate for protein modification.
Troubleshooting Guide
This guide addresses common issues encountered during protein modification with this compound in a question-and-answer format.
Question: Why is my protein modification yield with this compound consistently low?
Answer: Low modification yield can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal pH: The reaction of imidoesters with primary amines is highly pH-dependent. The optimal pH range is typically between 8.0 and 10.0.[1] While reactivity increases with pH, so does the rate of hydrolysis of the reagent. For many applications, a pH of 8.0 to 9.0 provides a good balance between aminolysis and hydrolysis.[2][3]
-
Inappropriate Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with this compound and should be avoided.[2][3][4] Recommended buffers include phosphate, borate, carbonate, or HEPES.[2][3]
-
Reagent Instability: this compound is moisture-sensitive and should be stored at -20°C.[5][6] Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions of this compound immediately before use, as it readily hydrolyzes in aqueous solutions.[2][3]
-
Low Reagent Concentration: An insufficient molar excess of this compound over the protein can lead to low modification efficiency. A 10- to 30-fold molar excess is a common starting point.[2][3][7]
-
Low Protein Concentration: At low protein concentrations, the competing hydrolysis of this compound becomes more significant. If possible, increase the protein concentration.[4]
-
Presence of Interfering Substances: The presence of nucleophiles, such as sodium azide, in the reaction buffer can compete with the desired reaction.[8] Ensure all buffers and solutions are free from such contaminants.
Question: My protein is aggregating after modification with this compound. What can I do to prevent this?
Answer: Protein aggregation is a common challenge during chemical modification. Here are several strategies to mitigate this issue:
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the modification reaction and potential aggregation kinetics.[7]
-
pH: While a higher pH increases reaction efficiency, it can also lead to protein instability. Consider performing the reaction at the lower end of the optimal pH range (around pH 8.0).
-
Protein Concentration: High protein concentrations can favor intermolecular cross-linking and aggregation. Try reducing the protein concentration.[9]
-
-
Buffer Additives:
-
Glycerol: Including 5-20% glycerol in the reaction buffer can help stabilize the protein and reduce aggregation.
-
Arginine: The addition of L-arginine (e.g., 50 mM) can act as an aggregation suppressor.
-
Detergents: For proteins prone to hydrophobic aggregation, a low concentration of a non-ionic detergent (e.g., 0.1% CHAPS or 0.05% Tween-20) may be beneficial.[9]
-
-
Modify the Protein Construct: If aggregation is a persistent issue, consider engineering the protein to improve its solubility, for example, by adding a solubility-enhancing fusion tag.[10]
Question: I am observing unexpected side reactions. What are the common side reactions of this compound and how can I minimize them?
Answer: While this compound is relatively specific for primary amines, side reactions can occur:
-
Reaction with other nucleophiles: Besides the ε-amino group of lysine and the N-terminal α-amino group, other nucleophilic residues like the thiol group of cysteine, the imidazole group of histidine, and the hydroxyl groups of serine, threonine, and tyrosine can potentially react, especially under non-optimal conditions. However, the reaction with primary amines is generally favored.
-
Intra- and Inter-molecular Cross-linking: If the goal is to modify individual primary amines, the formation of cross-links between different amine groups on the same protein (intra-molecular) or between different protein molecules (inter-molecular) can be considered a side reaction. To minimize this, use a lower concentration of this compound and a lower protein concentration.
-
Hydrolysis: The primary competing reaction is the hydrolysis of the imidoester group by water. This can be minimized by working quickly, using freshly prepared reagent solutions, and optimizing the pH as described above.[2][3]
To minimize side reactions, it is crucial to carefully control the reaction pH, temperature, and reagent concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound hydrochloride? A1: this compound hydrochloride should be stored at -20°C and protected from moisture.[5][6]
Q2: What is the optimal pH for protein modification with this compound? A2: The optimal pH range is between 8.0 and 10.0. A pH of 10 is more efficient for the aminolysis reaction, but side reactions may be more prevalent below this pH. A common compromise is to perform the reaction at a pH of 8.0-9.0.[1][2][3]
Q3: Can I use Tris buffer for my reaction? A3: No, you should not use buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with this compound.[2][3][4] Use non-amine-containing buffers like phosphate, borate, carbonate, or HEPES.[2][3]
Q4: How do I quench the modification reaction? A4: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][3] Alternatively, glacial acetic acid can be added.[2][3]
Q5: How can I remove excess, unreacted this compound after the reaction? A5: Excess reagent and by-products can be removed by dialysis, desalting columns, or buffer exchange into a suitable buffer for downstream applications.[7]
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for protein modification with imidoesters, which can be adapted for this compound.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 10.0 | Higher pH increases reaction rate but also hydrolysis. pH 8.0-9.0 is a common starting point.[1][2][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help minimize protein aggregation.[7] |
| Reaction Time | 30 - 120 minutes | Optimal time should be determined empirically.[2][3][8] |
| Molar Excess of Reagent | 10- to 40-fold | The optimal ratio depends on the protein concentration and the number of accessible amines.[2][3][7][8] |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations can improve modification efficiency but may also increase aggregation risk.[7][8] |
Experimental Protocols
Detailed Protocol for Protein Modification with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
-
Protein of interest in a suitable non-amine buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
This compound hydrochloride.
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a non-amine-containing buffer at the desired concentration (e.g., 1-5 mg/mL). If necessary, perform a buffer exchange.
-
-
Reagent Preparation (Prepare Immediately Before Use):
-
Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening.
-
Dissolve the required amount of this compound in a minimal volume of a dry organic solvent like DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Modification Reaction:
-
Quenching the Reaction:
-
Removal of Excess Reagent:
-
Remove excess this compound and reaction by-products by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer for your downstream application.[7]
-
-
Analysis:
-
Analyze the modified protein using appropriate techniques such as SDS-PAGE to check for cross-linking or aggregation, and mass spectrometry to confirm the modification.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues during protein modification with this compound.
Caption: The desired aminolysis reaction pathway versus the competing hydrolysis side reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Technical Support Center: Methyl Benzimidate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl benzimidate. The following information is designed to address specific issues that may be encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is not proceeding, or the yield is very low. What are the common causes?
A1: The most common reason for a failed or low-yielding this compound synthesis, typically performed via the Pinner reaction, is the presence of water. The reaction is highly sensitive to moisture, which can hydrolyze the starting material or the product. Other critical factors include:
-
Inadequate Acid Catalyst: The Pinner reaction requires a strong acid catalyst, traditionally anhydrous hydrogen chloride (HCl) gas. Insufficient or wet HCl will prevent the reaction from proceeding efficiently.
-
Suboptimal Temperature: The reaction to form the intermediate, this compound hydrochloride (a Pinner salt), is exothermic and the product is thermally unstable. Running the reaction at elevated temperatures can lead to decomposition and the formation of side products.
-
Poor Quality Reagents: Ensure that the starting benzonitrile and methanol are of high purity and, most importantly, anhydrous.
Q2: I am observing the formation of methyl benzoate as a major byproduct. How can I prevent this?
A2: The formation of methyl benzoate is a classic sign of hydrolysis of the this compound intermediate. This occurs when water is present in the reaction mixture. To minimize the formation of methyl benzoate:
-
Strict Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Dry HCl Gas: If you are using gaseous HCl, ensure it is thoroughly dried by passing it through a drying agent like concentrated sulfuric acid.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere will prevent atmospheric moisture from entering the reaction vessel.
Q3: My product seems to be benzamide instead of this compound. Why is this happening?
A3: The formation of benzamide is another common side reaction, which can be favored by higher temperatures. The intermediate Pinner salt can rearrange to the more thermodynamically stable N-alkyl amide. To avoid this:
-
Maintain Low Temperatures: It is crucial to keep the reaction temperature low, typically between 0 and 5°C, especially during the addition of the acid catalyst.[1][2]
-
Isolate the Pinner Salt Promptly: If possible, isolating the this compound hydrochloride salt at low temperatures before any subsequent steps can prevent its rearrangement.
Q4: Are there alternatives to using hazardous anhydrous HCl gas?
A4: Yes, several alternatives to gaseous HCl have been developed to improve the safety and practicality of the Pinner reaction. These include:
-
In situ Generation of HCl: Using reagents like acetyl chloride or thionyl chloride in methanol can generate HCl in situ.
-
Lewis Acid Catalysis: Various Lewis acids have been shown to promote the Pinner reaction, offering a milder alternative to strong protic acids.[3][4][5] Trimethylsilyl triflate (TMSOTf) has been reported to give good yields.[4][5]
-
HCl in an Organic Solvent: Commercially available solutions of HCl in anhydrous organic solvents, such as dioxane or diethyl ether, can also be used.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| No reaction or very low conversion of benzonitrile | 1. Insufficient or inactive acid catalyst. 2. Presence of water deactivating the catalyst. 3. Low quality or wet starting materials. | 1. Ensure a sufficient amount of anhydrous acid catalyst is used. 2. Rigorously dry all glassware, solvents, and reagents. 3. Use freshly opened or properly stored anhydrous methanol and high-purity benzonitrile. 4. Conduct the reaction under an inert atmosphere. |
| Formation of a significant amount of methyl benzoate | Hydrolysis of the this compound intermediate due to the presence of water. | 1. Follow all recommendations for maintaining strict anhydrous conditions. 2. Ensure the acid catalyst is completely dry. 3. Minimize the reaction time after the formation of the imidate if possible. |
| Isolation of benzamide as the major product | Thermal rearrangement of the intermediate Pinner salt. | 1. Maintain the reaction temperature at or below 5°C throughout the procedure. 2. Avoid any localized heating during the addition of reagents. 3. Isolate the product as the hydrochloride salt at low temperatures. |
| Darkening of the reaction mixture and multiple spots on TLC | Decomposition of starting materials or products, potentially due to high temperatures or impurities. | 1. Carefully control the reaction temperature. 2. Ensure the purity of all reagents. 3. Monitor the reaction progress by TLC to avoid prolonged reaction times. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields under various catalytic systems.
| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Notes |
| Anhydrous HCl (gas) | Methanol | 5 | >90 | High yield of the this compound hydrochloride salt.[2] |
| Anhydrous HCl (gas) | Methanol | 0-5 | 95 | High yield of p-methoxy benzimidate methyl ester hydrochloride.[6] |
| Hafnium(IV) triflate | 9H-fluoren-9-ylmethanol | Room Temp | 72 | Acetonitrile was used as the nitrile and solvent.[4][5] |
| Aluminum tribromide | 9H-fluoren-9-ylmethanol | 50 | 65 | Acetonitrile was used as the nitrile and solvent.[4][5] |
| Trimethylsilyl triflate (TMSOTf) | 9H-fluoren-9-ylmethanol | Room Temp | 83 | Acetonitrile was used as the nitrile and solvent.[4][5] |
Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol is adapted from a high-yield synthesis of imidate hydrochlorides.[2]
Materials:
-
Benzonitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube
-
Ice-salt bath
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a gas inlet tube, and a drying tube. Place the flask in an ice-salt bath to cool to 0-5°C.
-
Addition of Reactants: To the cooled flask, add benzonitrile (1 equivalent) and anhydrous methanol (3 equivalents).
-
Introduction of HCl Gas: Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature closely and ensure it does not rise above 5°C. Continue the addition of HCl until the solution is saturated.
-
Reaction: Seal the flask and continue to stir the mixture at 0-5°C. The reaction progress can be monitored by TLC. The formation of the Pinner salt is often indicated by the formation of a precipitate. The reaction is typically left for several hours to overnight.
-
Isolation of Product: Once the reaction is complete, the precipitated this compound hydrochloride can be collected by filtration under anhydrous conditions.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the this compound hydrochloride.
Visualizations
Caption: Pinner reaction pathway for this compound synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. A Lewis acid-promoted Pinner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 6. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]
Technical Support Center: Methyl Benzimidate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl benzimidate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound, providing targeted solutions to streamline your experimental workflow.
Q1: My crude this compound hydrochloride is an oily or sticky solid. How can I obtain a crystalline product?
A1: An oily or sticky product often indicates the presence of impurities such as unreacted benzonitrile, excess methanol, or byproducts like methyl benzoate which can depress the melting point.
-
Troubleshooting Steps:
-
Trituration: Try triturating the crude product with a cold, non-polar solvent in which this compound hydrochloride has low solubility, such as diethyl ether or hexane. This can help to wash away non-polar impurities and may induce crystallization.
-
Recrystallization: If trituration is ineffective, recrystallization is the most robust method for purification. (See Experimental Protocol 1 for a detailed procedure).
-
Q2: After the Pinner reaction, my product contains significant amounts of unreacted benzonitrile. How can I remove it?
A2: Unreacted benzonitrile can be challenging to remove due to its relatively high boiling point.
-
Troubleshooting Steps:
-
Reaction Optimization: Ensure the reaction has gone to completion. This can be achieved by extending the reaction time or ensuring anhydrous conditions, as moisture can inhibit the reaction.
-
Purification:
-
Recrystallization: Recrystallization of the this compound hydrochloride salt is often effective at separating it from the less polar benzonitrile.
-
Distillation of the Free Base: If you have neutralized the hydrochloride salt to the free base, fractional distillation under reduced pressure can separate the higher-boiling this compound from the lower-boiling benzonitrile.
-
-
Q3: My final product is contaminated with benzoic acid. What is the best way to remove it?
A3: Benzoic acid is a common byproduct resulting from the hydrolysis of either the intermediate Pinner salt or the final this compound product. Its acidic nature allows for straightforward removal.
-
Troubleshooting Steps:
-
Aqueous Base Wash: If your product is in an organic solvent as the free base, wash the solution with a mild aqueous base such as a saturated sodium bicarbonate solution.[1] The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer and can be separated. Repeat the wash if necessary.
-
Recrystallization: If the benzoic acid is co-crystallized with the hydrochloride salt, dissolving the crude product and then carefully neutralizing the benzoic acid with a slight excess of a weak base before re-acidifying to crystallize the desired product can be effective.
-
Q4: I am observing the formation of methyl benzoate as a significant byproduct. What causes this and how can it be removed?
A4: Methyl benzoate is formed by the hydrolysis of this compound.[2] The presence of water in the reaction or workup is the primary cause.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
Purification:
-
Distillation: As the free base, this compound has a higher boiling point than methyl benzoate, allowing for separation by fractional distillation.
-
Chromatography: If distillation is not feasible, column chromatography on silica gel can be used to separate the more polar imidate from the less polar ester.
-
-
Q5: My yield is consistently low. What are the potential reasons and how can I improve it?
A5: Low yields can stem from several factors throughout the experimental process.
-
Troubleshooting Steps:
-
Incomplete Reaction: As mentioned in Q2, ensure the reaction is driven to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.
-
Hydrolysis: The presence of moisture is a major contributor to yield loss through the formation of undesired byproducts.[2][3] Revisit your procedure to ensure anhydrous conditions are maintained.
-
Product Loss During Workup:
-
During aqueous washes, ensure the pH is carefully controlled to prevent hydrolysis of the product.
-
When recrystallizing, avoid using an excessive amount of solvent, as this will reduce the recovery of the crystallized product.[4] Ensure the solution is sufficiently cooled to maximize precipitation.[5]
-
-
Pinner Salt Instability: The intermediate Pinner salt can be thermally unstable. It is advisable to maintain low temperatures during its formation to prevent decomposition into an amide and alkyl chloride.[3]
-
Data Presentation
The following table presents representative data from the purification of a crude ethyl benzimidate sample, illustrating the effectiveness of purification techniques in removing key byproducts. While this data is for the ethyl analog, it provides a strong indication of the expected purity improvements for this compound.
| Analyte | Crude Product (% Area by HPLC) | Purified Product (% Area by HPLC) |
| Ethyl Benzimidate | 85.2% | >98% |
| Benzonitrile | 12.4% | <1% |
| Ethyl Benzoate | 2.4% | <0.5% |
Data adapted from a representative synthesis of ethyl benzimidate.[6]
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol describes a general procedure for the purification of crude this compound hydrochloride by recrystallization. The choice of solvent is critical and may require some optimization. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixture) to find a suitable system.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Aqueous Wash for Removal of Benzoic Acid
This protocol details the procedure for removing acidic impurities like benzoic acid from an organic solution of this compound free base.
-
Dissolution: Ensure the crude this compound free base is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): For significant amounts of acidic impurity, a second wash with fresh sodium bicarbonate solution may be necessary.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound free base.
Visualizations
Caption: Workflow for the removal of byproducts from this compound synthesis.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Enhancing Protein Cross-Linking Efficiency with Methyl Benzimidate
Welcome to the technical support center for protein cross-linking using methyl benzimidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein cross-linking?
This compound is a homobifunctional imidoester cross-linking agent. It reacts primarily with the primary amino groups (-NH₂) found in the side chains of lysine (Lys) residues and at the N-terminus of proteins. The reaction forms a stable amidine bond, effectively creating a covalent linkage between protein molecules that are in close proximity. This process is highly dependent on the pH of the reaction buffer.
Q2: What is the optimal pH for cross-linking with this compound?
The optimal pH for cross-linking with imidoesters like this compound is in the alkaline range, typically between 8.0 and 10.0.[1][2][3] As the pH becomes more alkaline, the reactivity of the imidoester with amines increases, leading to more efficient cross-linking.[1] However, it is important to consider the stability of your target protein at higher pH values.
Q3: What is the difference between aminolysis and hydrolysis in this context?
Aminolysis is the desired reaction where the this compound reacts with a primary amine on the protein to form a stable amidine cross-link. Hydrolysis is a competing, undesirable reaction where the this compound reacts with water, leading to its inactivation. The rate of hydrolysis increases at alkaline pH, creating a balance between optimizing the aminolysis reaction and minimizing hydrolysis of the reagent.
Q4: What buffers are recommended for this compound cross-linking?
It is crucial to use amine-free buffers to prevent the cross-linker from reacting with the buffer components instead of the protein.[3][4] Suitable buffers include phosphate, borate, carbonate, and HEPES.[3][5] Buffers containing primary amines, such as Tris or glycine, should be strictly avoided during the reaction, although they can be used to quench the reaction.[2][5]
Q5: How should this compound be prepared and stored?
This compound is moisture-sensitive and should be stored desiccated at -20°C.[4] Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use and then added to the aqueous reaction buffer.[1] Do not store this compound in aqueous solutions as it will readily hydrolyze.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cross-Linking | Suboptimal pH: The reaction pH is too low, resulting in poor reactivity of the imidoester with primary amines. | Increase the pH of the reaction buffer to the optimal range of 8.0-10.0, ensuring your protein remains stable at the selected pH.[1][2][3] |
| Hydrolyzed Cross-linker: The this compound was exposed to moisture during storage or the stock solution was not freshly prepared. | Always use freshly prepared this compound solutions. Equilibrate the reagent vial to room temperature before opening to prevent condensation.[3][5] | |
| Presence of Primary Amines in Buffer: The buffer (e.g., Tris, glycine) is quenching the reaction. | Use an amine-free buffer such as phosphate, borate, or HEPES for the cross-linking reaction.[3][4][5] | |
| Insufficient Cross-linker Concentration: The molar excess of this compound is too low to achieve efficient cross-linking. | Increase the molar excess of the cross-linker. A 10 to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific system.[5] | |
| Short Reaction Time: The incubation time is not long enough for the cross-linking reaction to proceed to completion. | Increase the incubation time. Typical reaction times range from 30 minutes to 2 hours. | |
| Protein Aggregation and Precipitation | Over-cross-linking: The concentration of the cross-linker is too high, leading to extensive, non-specific intermolecular cross-linking. | Reduce the concentration of this compound. Perform a titration experiment to find the optimal concentration that maximizes the desired cross-linked product without causing aggregation.[6] |
| High Protein Concentration: A high concentration of the target protein can favor intermolecular cross-linking and aggregation. | Reduce the protein concentration. For intramolecular cross-linking, it is often recommended to work with dilute protein solutions.[7] | |
| Inappropriate Buffer Conditions: The buffer composition (e.g., ionic strength) may not be optimal for maintaining protein solubility during the reaction. | Optimize the buffer composition, including ionic strength and the addition of stabilizing excipients, to maintain protein stability.[6] | |
| Incorrect Temperature: The reaction temperature may be promoting protein denaturation and aggregation. | Perform the cross-linking reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction and reduce the risk of aggregation.[6] | |
| Non-specific Cross-linking | High Cross-linker Concentration: Excessive amounts of this compound can lead to random, non-specific cross-linking. | Decrease the molar excess of the cross-linker to a level that favors the cross-linking of specifically interacting proteins. |
| Long Reaction Time: Extended incubation times can increase the likelihood of random collisions and non-specific cross-linking. | Optimize the reaction time to capture specific interactions without allowing for extensive non-specific reactions. |
Data Presentation: Optimizing Reaction Parameters
The efficiency of protein cross-linking with this compound is influenced by several key parameters. The following tables provide a summary of expected trends based on the principles of imidoester chemistry. Optimal values should be empirically determined for each specific protein system.
Table 1: Effect of pH on Cross-Linking Efficiency
| pH | Relative Cross-Linking Efficiency | Notes |
| 7.0 | Low | Amine groups are largely protonated and less nucleophilic. |
| 8.0 | Moderate | A good starting point for pH-sensitive proteins. |
| 9.0 | High | Generally optimal for many proteins, balancing reactivity and stability.[3][5] |
| 10.0 | Very High | Maximum reactivity, but risk of protein denaturation and reagent hydrolysis is increased.[1][8] |
Table 2: Effect of Temperature on Cross-Linking Efficiency
| Temperature | Reaction Time | Notes |
| 4°C | 2 - 12 hours | Slower reaction rate, but can help maintain the stability of sensitive proteins and reduce aggregation.[6] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | A common starting point offering a balance between reaction speed and protein stability.[9] |
| 37°C | 15 - 60 minutes | Faster reaction rate, but increased risk of protein denaturation and non-specific cross-linking. |
Table 3: Effect of this compound Concentration on Cross-Linking
| Molar Excess of Cross-linker | Expected Outcome | Application |
| 1 - 10-fold | Low to moderate cross-linking | Mapping nearest neighbors, initial screening. |
| 10 - 50-fold | Moderate to high cross-linking | General protein-protein interaction studies.[5] |
| > 50-fold | High to extensive cross-linking | May lead to aggregation; sometimes used for intramolecular cross-linking at low protein concentrations.[7] |
Experimental Protocols
Detailed Methodology for Protein Cross-Linking with this compound
This protocol provides a general guideline for cross-linking proteins in solution using this compound. Optimization of protein and cross-linker concentrations, pH, and incubation time is recommended for each specific system.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
This compound Hydrochloride
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction Buffer (e.g., 0.2 M Triethanolamine, pH 8.5; or 0.2 M Borate buffer, pH 9.0)
Procedure:
-
Protein Preparation:
-
Ensure your protein of interest is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.[5] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Cross-linker Preparation:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A 10-20 mM stock solution is a common starting point.
-
-
Cross-linking Reaction:
-
Add the freshly prepared this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10 to 50-fold).
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[5] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add the quenching solution to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).[4]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted this compound is quenched.
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. A shift in the band corresponding to your protein or the appearance of new, higher molecular weight bands indicates successful cross-linking.
-
Further analysis can be performed using techniques such as mass spectrometry to identify the cross-linked sites.
-
Visualizations
Reaction Mechanism of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine to form a stable amidine bond.
Experimental Workflow for Protein Cross-Linking
Caption: A typical experimental workflow for protein cross-linking with this compound.
Troubleshooting Logic for Low Cross-Linking Yield
Caption: A decision tree for troubleshooting low cross-linking yield experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. fgsc.net [fgsc.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common impurities in methyl benzimidate and how to remove them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl benzimidate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound often originate from its synthesis, typically the Pinner reaction, or subsequent degradation. These include unreacted starting materials like benzonitrile and methanol, side products from the synthesis such as methyl benzoate and benzamide, and degradation products formed through hydrolysis.[1][2][3] this compound is known to be sensitive to moisture and heat, which can accelerate its degradation.[4]
Q2: How can I minimize the formation of impurities during the synthesis of this compound?
A2: To minimize impurity formation during the Pinner reaction, it is crucial to maintain anhydrous (dry) conditions and low temperatures (typically 0-5 °C).[2][3] The reaction is highly sensitive to moisture, which can lead to the formation of methyl benzoate as a significant impurity.[3] Using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of water-related byproducts.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound, primarily through hydrolysis, can be indicated by a change in the physical appearance of the solid, such as clumping or discoloration. Spectroscopic analysis (e.g., NMR, IR) can also reveal the presence of degradation products. For instance, the appearance of peaks corresponding to methyl benzoate or benzamide in an NMR spectrum would signify degradation.[1]
Q4: How should I properly store this compound to ensure its stability?
A4: this compound, particularly as the hydrochloride salt, should be stored in a cool, dry place, ideally in a desiccator under an inert atmosphere to protect it from moisture.[4] Given its thermal sensitivity, storage at low temperatures (e.g., -20°C) is recommended.
Troubleshooting Guides
Problem 1: My synthesized this compound is contaminated with methyl benzoate.
-
Cause: This is a common issue arising from the presence of water during the Pinner reaction, which hydrolyzes the intermediate imidate salt.[3]
-
Solution:
-
Prevention during synthesis: Ensure all glassware is oven-dried and cooled under a stream of dry inert gas. Use anhydrous solvents and reagents. Bubbling dry hydrogen chloride gas through the reaction mixture is a standard procedure.[3][5]
-
Removal post-synthesis: Purification can be achieved through recrystallization. Since this compound is typically isolated as the hydrochloride salt, selecting an appropriate solvent system where the imidate salt has lower solubility than the methyl benzoate impurity at low temperatures is key. A mixture of a polar solvent (like ethanol) and a non-polar solvent (like diethyl ether or hexane) can be effective.
-
Problem 2: My final product contains significant amounts of unreacted benzonitrile.
-
Cause: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature control, or inadequate mixing.
-
Solution:
-
Reaction Optimization: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration at the recommended low temperature.
-
Purification: Unreacted benzonitrile is a liquid and can often be removed by thoroughly drying the precipitated this compound hydrochloride salt under vacuum. A trituration step with a non-polar solvent in which benzonitrile is soluble but the salt is not (e.g., cold hexane) can also be effective.
-
Problem 3: I have isolated benzamide as a byproduct.
-
Cause: The intermediate imidate salt in the Pinner reaction can undergo elimination to form an amide (benzamide) and an alkyl chloride, especially if the temperature is not kept low.[2]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition of reagents and the subsequent stirring period.[3]
-
Purification: Benzamide has different solubility properties compared to this compound hydrochloride. Recrystallization is a viable method for its removal.
-
Data Presentation
Table 1: Summary of Common Impurities in this compound
| Impurity | Source | Method of Prevention | Recommended Removal Technique |
| Benzonitrile | Unreacted starting material | Ensure complete reaction | Vacuum drying, Trituration with a non-polar solvent |
| Methanol | Unreacted starting material | Use appropriate stoichiometry, vacuum drying | Vacuum drying |
| Methyl Benzoate | Hydrolysis of imidate intermediate[1][3] | Strict anhydrous conditions | Recrystallization |
| Benzamide | Elimination from imidate intermediate[2] | Strict low-temperature control | Recrystallization |
| Orthoester | Reaction with excess alcohol[2] | Controlled stoichiometry of alcohol | Recrystallization |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
-
Objective: To synthesize this compound hydrochloride while minimizing impurity formation.
-
Methodology:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube.
-
Charge the flask with benzonitrile (1.0 eq) and anhydrous methanol (1.1 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0-5°C. The reaction is typically continued for several hours.[3]
-
The this compound hydrochloride will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to remove any volatile impurities.
-
Protocol 2: Purification of this compound Hydrochloride by Recrystallization
-
Objective: To remove impurities such as methyl benzoate and benzamide from crude this compound hydrochloride.
-
Methodology:
-
Dissolve the crude this compound hydrochloride in a minimum amount of a suitable hot solvent (e.g., anhydrous ethanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Pinner reaction pathway and formation of common impurities.
Caption: General workflow for the purification of this compound HCl.
References
- 1. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
Preventing aggregation during protein cross-linking with imidoesters.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during cross-linking experiments with imidoesters.
Frequently Asked Questions (FAQs)
Q1: What are imidoester cross-linkers and how do they work?
Imidoester cross-linkers are reagents that react with primary amines (–NH₂) on proteins to form covalent amidine bonds.[1][2] Primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[3] Because lysine residues are typically located on the exterior surfaces of proteins, they are readily accessible for cross-linking.[3] The resulting amidine bond is protonated and positively charged at physiological pH, which helps to preserve the native charge of the original protein.[1] Homobifunctional imidoesters, containing two identical reactive groups, are often used to study protein structure and molecular associations.[1]
Q2: Why is my protein aggregating after adding an imidoester cross-linker?
Protein aggregation during cross-linking can occur for several reasons:
-
High Protein Concentration: High concentrations increase the likelihood of intermolecular cross-linking, where multiple protein molecules are linked together, leading to aggregation and precipitation.[3][4][5]
-
Non-Optimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact protein stability and the efficiency of the cross-linking reaction.[4][6] Proteins are least soluble when the buffer pH is equal to their isoelectric point (pI).[4]
-
Excessive Cross-linker Concentration: A high molar excess of the cross-linker can lead to extensive, uncontrolled cross-linking, resulting in large insoluble complexes.[1][3]
-
Hydrophobic Interactions: The cross-linker itself might be hydrophobic, which can promote non-specific interactions and aggregation.[7]
-
Protein Instability: The protein of interest may be inherently unstable under the required experimental conditions, making it prone to aggregation even before significant cross-linking occurs.[8][9]
Q3: What is the optimal pH for imidoester cross-linking reactions?
Imidoester cross-linkers react most efficiently at alkaline pH. The reaction is favored between pH 8 and 10, with greater efficiency at pH 10 compared to pH 8.[1][2] As the pH becomes more alkaline, the half-life of the imidoester and its reactivity with amines increase.[1][2] Performing the reaction below pH 10 can sometimes lead to side reactions.[1][2]
Q4: Which buffers should I use for imidoester cross-linking?
It is critical to use buffers that do not contain primary amines, as they will compete with the protein for reaction with the cross-linker.
-
Recommended Buffers: Phosphate, borate, carbonate-bicarbonate, and HEPES buffers are suitable choices.[2][6][10]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided during the reaction.[6][10][11] These can, however, be added at the end of the procedure to quench the reaction.[2][6]
Troubleshooting Guide
Problem: Significant precipitation is observed immediately after adding the cross-linker.
| Potential Cause | Recommended Solution |
| Protein concentration is too high. | Reduce the protein concentration. For intramolecular cross-linking, concentrations below 1 mg/mL are recommended.[1][3] Consider increasing the total reaction volume to lower the effective concentration.[4] |
| Cross-linker concentration is excessive. | Optimize the molar ratio of cross-linker to protein. Start with a lower ratio and perform a titration to find the optimal concentration that yields cross-linking without significant aggregation. |
| Buffer pH is near the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one unit above or below the protein's pI to increase its net charge and solubility.[4] For imidoesters, a pH range of 8-10 is generally recommended for optimal reactivity.[1][2] |
| Incompatible buffer components. | Ensure the reaction buffer is free of primary amines like Tris or glycine.[6][10] Switch to a recommended buffer such as HEPES, phosphate, or borate.[6] |
Problem: Analysis (e.g., SDS-PAGE) shows high molecular weight smears or aggregates stuck in the loading well.
| Potential Cause | Recommended Solution |
| Over-cross-linking (intermolecular). | Reduce the cross-linker concentration and/or the reaction time. Perform a time-course experiment to determine the optimal incubation period. |
| Protein is inherently unstable. | Add stabilizing agents to the buffer. Options include glycerol (10-50%), arginine (up to 1M), or low concentrations of non-ionic detergents (e.g., 0.05% Tween-20).[4][9][12] |
| Non-native disulfide bond formation. | If your protein contains cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer to prevent oxidation-induced aggregation.[4][8] |
| Reaction temperature is too high. | Perform the cross-linking reaction at a lower temperature (e.g., on ice or at 4°C) to slow down the reaction rate and minimize protein denaturation.[6] |
Table 1: Key Parameters for Optimizing Imidoester Cross-Linking Reactions
| Parameter | Recommended Range/Condition | Rationale |
| pH | 8.0 - 10.0 | Maximizes reactivity of imidoesters with primary amines.[1][2] |
| Buffer System | HEPES, Phosphate, Borate | Avoids competing primary amines present in buffers like Tris or glycine.[6][10] |
| Protein Concentration | < 1.0 mg/mL | Favors intramolecular cross-linking over intermolecular aggregation.[1][3] |
| Cross-linker Molar Excess | 100- to 1000-fold (for intramolecular) | This is a starting point; must be optimized to prevent aggregation.[1] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help control the reaction rate and maintain protein stability.[6] |
| Quenching Agent | 20-50 mM Tris or Glycine | Effectively stops the cross-linking reaction by consuming excess reagent.[2][6] |
Experimental Protocols
General Protocol for Cross-Linking with Dimethyl Pimelimidate (DMP)
This protocol is a starting point and should be optimized for your specific protein and application.
Reagents and Buffers:
-
Protein Sample: Purified protein in a suitable amine-free buffer (e.g., 20 mM HEPES, pH 8.5).
-
Cross-linking Buffer: 0.2 M Sodium Borate, pH 9.0.[13]
-
DMP Stock Solution: 20 mM DMP freshly dissolved in 0.2 M Sodium Borate, pH 9.0.[13] Note: Prepare immediately before use as imidoesters have short half-lives in aqueous solutions.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 0.2 M Ethanolamine, pH 8.0.[6][13]
Procedure:
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reaction Setup: Adjust the protein concentration to the desired level (e.g., 0.5 mg/mL) in the cross-linking buffer.
-
Prepare DMP: Weigh out the required amount of DMP and dissolve it immediately in the cross-linking buffer to make a 20 mM stock solution.[13]
-
Initiate Cross-linking: Add the DMP stock solution to the protein sample to achieve the desired final concentration. Gently mix.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[13] Optimization of time and temperature may be required.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[6][13]
-
Analysis: Analyze the cross-linked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry. Run a non-cross-linked control sample in parallel.
Visual Guides
Troubleshooting Workflow for Protein Aggregation
This flowchart provides a logical sequence of steps to diagnose and resolve aggregation issues during cross-linking experiments.
Caption: Troubleshooting flowchart for aggregation.
General Experimental Workflow
This diagram illustrates the key steps in a typical protein cross-linking experiment, from preparation to analysis.
Caption: Standard imidoester cross-linking workflow.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. youtube.com [youtube.com]
- 6. fgsc.net [fgsc.net]
- 7. m.youtube.com [m.youtube.com]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Validation & Comparative
A Head-to-Head Comparison of Imidoester Cross-linkers: Methyl Benzimidate vs. Dimethyl Suberimidate (DMS)
In the landscape of protein chemistry, the covalent modification of proteins is a cornerstone technique for elucidating structure, function, and interactions. Among the reagents used for this purpose, imidoesters represent a significant class of amine-reactive compounds. This guide provides an objective comparison between a monofunctional imidoester, Methyl Benzimidate, and a homobifunctional imidoester, Dimethyl Suberimidate (DMS), to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Introduction to Imidoester Chemistry
Imidoesters are highly specific reagents that react with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues.[1] The reaction, which is most efficient at alkaline pH (typically 8 to 10), results in the formation of a stable amidine bond.[2][3] A key advantage of this chemistry is that the resulting amidine group retains a positive charge at physiological pH, thereby preserving the native isoelectric point and minimizing disruptions to the protein's overall charge distribution and structure.[4][5]
Core Differences: Modification vs. Cross-Linking
The fundamental difference between this compound and Dimethyl Suberimidate lies in their functionality.
-
This compound is a monofunctional reagent. It possesses a single reactive imidoester group. Consequently, its primary application is the modification (amidation) of individual amine groups. It cannot, by itself, form a covalent bridge between two different protein molecules or subunits.
-
Dimethyl Suberimidate (DMS) is a homobifunctional cross-linker. It features two identical imidoester groups at either end of an 11.4 Å spacer arm. This structure allows DMS to covalently link two primary amine groups, making it an invaluable tool for studying protein-protein interactions and elucidating the subunit structure of protein complexes.[6]
Quantitative Data Comparison
The performance and application of these two reagents are dictated by their distinct chemical and physical properties. The table below summarizes their key characteristics for easy comparison.
| Feature | This compound | Dimethyl Suberimidate (DMS) |
| Functionality | Monofunctional (Modification) | Homobifunctional (Cross-linking) |
| Full Chemical Name | Methyl benzenecarboximidate | Dimethyl suberimidate dihydrochloride |
| Molecular Formula | C₈H₉NO | C₁₀H₂₀N₂O₂·2HCl |
| Molecular Weight | 135.16 g/mol | 277.20 g/mol |
| Spacer Arm Length | Not Applicable | 11.4 Å |
| Reactive Group(s) | 1x Imidoester | 2x Imidoester |
| Target Group(s) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Bond Formed | Amidine | Amidine |
| Charge Preservation | Yes, retains positive charge | Yes, retains positive charge |
| Membrane Permeability | Permeable | Permeable |
| Primary Applications | Surface amine modification, pKa determination, chemical footprinting | Studying protein-protein interactions, analysis of quaternary protein structure |
Reaction Mechanism and Experimental Workflow
The reaction of an imidoester with a primary amine is a well-characterized process. The workflow for a cross-linking experiment involves several critical steps, from reagent preparation to data analysis.
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are generalized methods for using DMS and this compound.
Protocol 1: Protein Cross-Linking with Dimethyl Suberimidate (DMS)
This protocol is designed to identify protein-protein interactions or analyze the subunit composition of a protein complex.
-
Buffer Preparation : Prepare a suitable reaction buffer that is free of primary amines. Recommended buffers include 20-100 mM sodium phosphate, HEPES, or borate at a pH between 8.0 and 9.0.[7][8] Avoid buffers like Tris or glycine, as they will compete with the target proteins for reaction with DMS.[1]
-
Protein Sample Preparation : Dissolve or dialyze the protein sample into the prepared amine-free buffer. A typical protein concentration is 1-5 mg/mL.
-
DMS Solution Preparation : Immediately before use, dissolve DMS in the reaction buffer to a final concentration of 1-2 mg/mL (approximately 3.6-7.2 mM).[7] DMS is susceptible to hydrolysis, so fresh preparation is critical.[1]
-
Reaction Initiation : Add the freshly prepared DMS solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of DMS to protein. The optimal ratio should be determined empirically.
-
Incubation : Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C.[7] Incubation time may need optimization depending on the specific protein system.
-
Reaction Quenching : Terminate the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[1][9] Incubate for an additional 15-30 minutes to ensure all unreacted DMS is quenched.
-
Analysis : Analyze the cross-linked products using SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc.[6] For more detailed analysis, the results can be further interrogated by mass spectrometry.
Protocol 2: Protein Amine Modification with this compound
This protocol is for modifying accessible primary amines on a protein surface, which can be useful for footprinting or blocking studies.
-
Buffer and Protein Preparation : Follow steps 1 and 2 from the DMS protocol, ensuring the protein is in an amine-free buffer at an optimal pH of 8.0-9.0.
-
This compound Solution Preparation : Freshly prepare a stock solution of this compound in the reaction buffer.
-
Reaction Initiation : Add the this compound solution to the protein sample. The molar excess required will vary, but a 10- to 100-fold molar excess is a common starting range.
-
Incubation : Incubate the mixture for 1-2 hours at room temperature.
-
Reaction Quenching : Stop the reaction by adding Tris or glycine to a final concentration of 20-50 mM.
-
Analysis : The outcome is modification, not cross-linking. Therefore, analysis by SDS-PAGE will typically show no change in molecular weight. Successful modification can be confirmed by techniques such as mass spectrometry (to identify modified lysine residues), isoelectric focusing (a change in pI), or by demonstrating that the modified protein is now resistant to labeling by other amine-reactive reagents.
Logical Comparison of Reagent Functionality
The choice between these two reagents is dictated entirely by the experimental goal. The following diagram illustrates their distinct modes of action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fgsc.net [fgsc.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Methyl Benzimidate Cross-Linking for Mass Spectrometry
An objective comparison of methyl benzimidate and its alternatives for elucidating protein-protein interactions, complete with experimental protocols and supporting data.
Chemical cross-linking coupled with mass spectrometry (CX-MS) has become an indispensable technique for researchers, scientists, and drug development professionals, providing critical insights into protein structures and interaction networks. By covalently linking interacting amino acid residues, CX-MS captures a snapshot of protein conformations and complexes as they exist in their native environment, providing distance constraints that can be used to build and validate structural models.
This compound is a homobifunctional, amine-reactive cross-linking reagent that has been utilized for studying the architecture of protein complexes. This guide provides a detailed comparison of this compound with other commonly used cross-linking reagents, presents detailed experimental protocols, and visualizes the cross-linking workflow to aid researchers in designing and executing their CX-MS experiments.
Comparing the Tools: this compound vs. Alternatives
The selection of a cross-linking reagent is a critical decision that influences the outcome of a CX-MS experiment. Factors such as the reagent's reactive group, spacer arm length, solubility, and whether it is cleavable by mass spectrometry must be considered. This compound belongs to the imidate class of cross-linkers, which react with primary amines (the N-terminus and lysine side chains) to form stable amidine linkages. This contrasts with the more commonly used N-hydroxysuccinimide (NHS) esters, which also target primary amines but form amide bonds.
Below is a quantitative and qualitative comparison of this compound and other popular cross-linking reagents.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reagent Type | Homobifunctional Imidoester | Homobifunctional NHS-ester | Homobifunctional Sulfo-NHS-ester | Homobifunctional "Zero-Length" Carbodiimide |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | Carbodiimide |
| Target Residue(s) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines and Carboxyl groups (Lys, Asp, Glu) |
| Spacer Arm Length | ~8.6 Å | 11.4 Å | 11.4 Å | 0 Å (forms direct amide bond) |
| Resulting Linkage | Amidine | Amide | Amide | Amide |
| Cleavable by MS? | No | No | No | No |
| Membrane Permeable? | Yes | Yes | No | Yes |
| Water Soluble? | No | No | Yes | Yes |
| Advantages | Forms stable amidine bonds; less prone to hydrolysis at neutral pH compared to NHS-esters. | High reactivity with primary amines; well-characterized for CX-MS. | Water-soluble, enabling cross-linking of cell surface proteins without cell lysis. | Creates a direct covalent bond with no spacer arm, providing high-resolution distance constraints. |
| Disadvantages | Less commonly used than NHS-esters; can be less reactive. Requires specific pH control (optimum ~9-10). | Low water solubility; can react with other nucleophiles as a side reaction. | Not cell-permeable, limiting studies to extracellular or surface proteins. | Can lead to extensive protein polymerization if not carefully controlled; requires presence of both amine and carboxyl groups. |
Experimental Workflows and Chemical Reactions
The success of a CX-MS experiment relies on a robust and well-defined workflow. The general process involves reacting the protein sample with the cross-linker, quenching the reaction, digesting the cross-linked proteins into peptides, and finally, analyzing the complex peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Reaction of this compound
This compound reacts with primary amines on proteins, such as the ε-amino group of lysine residues. The reaction involves the nucleophilic attack of the amine on the imidoester, leading to the formation of a stable amidine bond and the release of methanol. This covalent linkage provides the distance constraint used in structural modeling.
General CX-MS Experimental Workflow
The overall workflow for a cross-linking mass spectrometry experiment is a multi-step process that requires careful optimization at each stage. Enrichment of cross-linked peptides is often a beneficial step, as they are typically low in abundance compared to non-cross-linked peptides.
Detailed Experimental Protocols
The following protocols provide a starting point for performing protein cross-linking with this compound and the commonly used alternative, BS3. Researchers should optimize reagent concentrations and incubation times for their specific protein or complex of interest.
Protocol 1: Cross-Linking with this compound
This protocol is adapted for a purified protein complex.
Materials:
-
Protein complex of interest (e.g., 1 mg/mL in a suitable buffer)
-
Reaction Buffer: 50 mM HEPES or Borate buffer, pH 9.0
-
This compound HCl (freshly prepared stock solution)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF for dissolving the cross-linker
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., HEPES, Borate) at the desired concentration. Dialyze or use a desalting column if necessary.
-
Prepare Cross-Linker: Immediately before use, prepare a 50 mM stock solution of this compound HCl in the Reaction Buffer. Note: Imidoesters hydrolyze in aqueous solution, so fresh preparation is critical.
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction: Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted cross-linker. Incubate for 30 minutes at room temperature.
-
Sample Preparation for MS: The cross-linked sample is now ready for downstream proteomics processing, including denaturation, reduction, alkylation, and enzymatic digestion according to standard protocols.
Protocol 2: Cross-Linking with BS3 (Water-Soluble Alternative)
This protocol is suitable for both purified proteins and cell-surface cross-linking experiments.
Materials:
-
Protein complex or cell suspension
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS.
-
Prepare Cross-Linker: Immediately before use, dissolve BS3 in the Reaction Buffer to create a 10-25 mM stock solution. Note: BS3 is water-soluble but also susceptible to hydrolysis.
-
Cross-Linking Reaction:
-
Add the BS3 stock solution to the protein sample to a final concentration of 0.25 to 2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: The sample can now be processed for mass spectrometry analysis. For cell-based experiments, this would involve cell lysis followed by standard proteomics sample preparation.
By carefully selecting the appropriate cross-linker and optimizing the experimental workflow, researchers can successfully employ CX-MS to unravel the complex architectures of proteins and their interaction networks, driving forward discovery in basic science and therapeutic development.
A Researcher's Guide to Validating Protein-Protein Interactions Identified by Methyl Benzimidate Cross-Linking
Chemical cross-linking, particularly with reagents like methyl benzimidate, is a powerful technique to capture both stable and transient protein-protein interactions (PPIs) within their native context.[1] By covalently linking interacting proteins, it allows for the identification of novel binding partners, often through mass spectrometry.[1][2] However, because cross-linkers can trap proteins that are merely in close proximity rather than functionally interacting, rigorous validation is a critical subsequent step to confirm the specificity and biological relevance of these findings.[3][4]
This guide provides an objective comparison of common biochemical and biophysical methods used to validate putative PPIs identified through cross-linking studies. We will explore their principles, compare their strengths and weaknesses, and provide detailed experimental protocols for key techniques.
Comparison of Validation Methodologies
Choosing the right validation method depends on the nature of the interaction, the available resources, and the specific question being asked (e.g., is the interaction direct? what is its strength?). The following table summarizes and compares the key features of several widely-used validation techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Surface Plasmon Resonance (SPR) | FRET / BRET | Far-Western Blot |
| Principle | Antibody-based capture of a target protein and its binding partners from cell lysate.[5] | An immobilized, tagged "bait" protein captures "prey" proteins from a lysate or purified solution.[6][7] | Real-time, label-free optical detection of mass changes as an "analyte" flows over an immobilized "ligand".[8][9] | Energy transfer between donor and acceptor fluorophores (FRET) or a luciferase and a fluorophore (BRET) upon close proximity.[10] | A labeled "bait" protein probes for an immobilized "prey" protein on a membrane.[11] |
| Interaction Context | In vivo / ex vivo (within cell lysate) | In vitro | In vitro | In vivo (in living cells) | In vitro |
| Detects Direct vs. Indirect | Primarily detects indirect interactions (co-complex members).[5][12] | Can be configured to prove direct interaction with purified proteins.[12] | Confirms direct interaction.[8] | Confirms proximity (<10 nm), strongly implying direct interaction.[13] | Confirms direct interaction, often with linear motifs.[11] |
| Data Output | Qualitative (Band on a gel/blot) | Qualitative or Semi-Quantitative | Quantitative (Affinity: KD; Kinetics: kon, koff).[14][15] | Quantitative (Energy transfer efficiency) | Qualitative |
| Sensitivity | Moderate to Low | Moderate | High (can detect weak interactions, mM to nM range).[14] | High | Low to Moderate |
| Throughput | Low | Low to Medium | Low to Medium | High-throughput screening is possible.[13] | Low |
| Key Advantage | Validates interaction in a near-native cellular environment. | Excellent for confirming direct binding.[7] | Provides detailed kinetic and affinity data.[16] | Allows for dynamic monitoring in living cells. | Does not require the prey protein to be in its native conformation.[11] |
| Key Limitation | Does not distinguish between direct and indirect interactors. | Interaction may not be representative of the in vivo state.[12] | Requires purified proteins and specialized equipment; immobilization can affect protein activity. | Requires genetic fusion of tags, which can cause steric hindrance.[13] | Prey protein is denatured, may not detect conformation-dependent interactions.[11] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for PPI validation after a cross-linking experiment and the logical relationships between the primary validation techniques.
Caption: Workflow from PPI discovery via cross-linking to subsequent validation.
Caption: Comparison of PPI validation methods by context and data output.
Key Experimental Protocols
Below are generalized protocols for three common validation techniques. Researchers should optimize buffer components, incubation times, and antibody/protein concentrations for their specific proteins of interest.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is used to validate an interaction within a cellular lysate, preserving the near-native context.
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant. A small aliquot should be saved as the "input" control.
-
Add 2-5 µg of the primary antibody specific to the "bait" protein (or an isotype control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the putative interacting "prey" protein to confirm its presence in the immunoprecipitated sample.
-
GST Pull-Down Assay Protocol
This in vitro assay is ideal for confirming a direct interaction between a GST-tagged "bait" protein and a "prey" protein.[12]
-
Bait Protein Immobilization:
-
Express and purify a GST-fusion "bait" protein and the "prey" protein separately.
-
Equilibrate glutathione-agarose beads by washing them with binding buffer (e.g., PBS with 0.1% Triton X-100).
-
Incubate the purified GST-bait protein with the equilibrated beads for 1-2 hours at 4°C to immobilize the bait. As a negative control, incubate beads with GST alone.
-
Wash the beads several times with binding buffer to remove unbound GST-bait protein.
-
-
Binding Reaction:
-
Add the purified "prey" protein (or a cell lysate containing the prey) to the beads immobilized with the GST-bait (and to the GST-only control beads).
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with binding buffer to remove non-specifically bound proteins.
-
Elute the proteins by adding a high-concentration glutathione elution buffer or by boiling in 1X SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the "prey" protein. A signal in the GST-bait lane but not in the GST-only control lane confirms a direct interaction.[7]
-
Surface Plasmon Resonance (SPR) Protocol
SPR provides quantitative data on binding kinetics and affinity in a label-free, real-time manner.[14][16]
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface chemistry (e.g., using a mixture of EDC and NHS).
-
Immobilize the "ligand" (one of the interacting proteins, typically the larger one) onto the chip surface by injecting it at a low flow rate in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5). A target immobilization level should be aimed for to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface using ethanolamine. A reference flow cell should be prepared similarly but without ligand immobilization to subtract bulk refractive index changes.[15]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the "analyte" (the other interacting protein) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells, starting with the lowest concentration. Each injection consists of an association phase (analyte flows over the chip) and a dissociation phase (running buffer flows over the chip).[9]
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to strip the bound analyte from the ligand, preparing the surface for the next cycle. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The instrument software records the binding events as a sensorgram (response units vs. time).[9]
-
After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
References
- 1. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 6. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects [mdpi.com]
- 11. Far-Western Blot Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidoester Cross-linkers: DMA, DMP, and DMS
For Researchers, Scientists, and Drug Development Professionals
Imidoester cross-linkers are a valuable class of reagents for covalently linking proteins and other biomolecules containing primary amines. Their ability to form stable amidine bonds while preserving the native charge of the modified amine makes them particularly useful for studying protein-protein interactions, assembling antibody-enzyme conjugates, and immobilizing proteins to solid supports. This guide provides an objective comparison of three commonly used homobifunctional imidoester cross-linkers: Dimethyl adipimidate (DMA), Dimethyl pimelimidate (DMP), and Dimethyl suberimidate (DMS).
Performance Comparison of Imidoester Cross-linkers
The efficiency of cross-linking is influenced by several factors, including the reagent's chemical properties, spacer arm length, and the specific application. While direct head-to-head quantitative comparisons of DMA, DMP, and DMS efficiency in protein-protein interaction studies are not extensively documented in published literature, their performance can be inferred from their chemical characteristics and data from related applications.
| Feature | Dimethyl adipimidate (DMA) | Dimethyl pimelimidate (DMP) | Dimethyl suberimidate (DMS) |
| Molecular Weight | 245.15 g/mol | 259.17 g/mol | 273.20 g/mol |
| Spacer Arm Length | 8.6 Å | 9.2 Å | 11.0 Å |
| Reaction pH Optimum | pH 8.0 - 10.0 | pH 8.0 - 10.0 | pH 8.0 - 10.0 |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
| Membrane Permeability | Membrane-permeable | Membrane-permeable | Membrane-permeable |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Note: The optimal pH for cross-linking with imidoesters is between 8 and 10, with efficiency increasing at more alkaline pH. However, the stability of the imidoester group decreases with increasing pH, necessitating a balance for optimal results.[1][2]
Experimental Data Insights
A study comparing the efficiency of DMA, DMP, DMS, and DTBP (a cleavable analog) for the extraction of cell-free DNA (cfDNA) found no significant difference in performance among the four cross-linkers. While this application does not directly measure protein-protein cross-linking efficiency, it suggests a comparable reactivity of the imidoester groups under the tested conditions.
In the context of immunoprecipitation, a study compared the imidoester cross-linker DMP with the N-hydroxysuccinimide (NHS) ester cross-linker BS3. The results indicated that DMP cross-linking led to a higher overall yield of the target protein compared to BS3. However, DMP also resulted in a marked increase in non-specifically bound proteins.[3][4] This suggests that while imidoesters can be highly efficient in capturing protein interactions, optimization is crucial to minimize non-specific binding.
Experimental Protocols
General Protocol for Protein Cross-linking with Imidoesters
This protocol provides a general guideline for cross-linking proteins in solution using DMA, DMP, or DMS. Optimal conditions may vary depending on the specific proteins and application.
Materials:
-
Purified protein sample(s)
-
Imidoester cross-linker (DMA, DMP, or DMS)
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-9.0 (Amine-free buffers such as phosphate, borate, or carbonate can also be used)[5][6]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Reaction tubes
Procedure:
-
Sample Preparation: Prepare the protein sample in the Cross-linking Buffer at a concentration of 1-5 mg/mL. If cross-linking two different proteins, mix them in the desired molar ratio.
-
Cross-linker Preparation: Immediately before use, dissolve the imidoester cross-linker in the Cross-linking Buffer. Imidoesters are sensitive to hydrolysis and should not be stored in solution.[5]
-
Cross-linking Reaction: Add the cross-linker solution to the protein sample. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. Longer incubation times or higher temperatures may increase cross-linking but can also lead to protein denaturation or non-specific reactions.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis: The cross-linked products can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol for Cross-linking Antibody to Protein A/G Beads for Immunoprecipitation
This protocol is adapted for immobilizing antibodies to Protein A or G beads using an imidoester cross-linker, which is a common application for DMP.[7]
Materials:
-
Antibody
-
Protein A or G agarose beads
-
Binding/Wash Buffer: PBS or TBS
-
Cross-linking Buffer: 0.2 M Borate buffer, pH 9.0
-
DMP (Dimethyl pimelimidate)
-
Quenching Buffer: 0.2 M Ethanolamine, pH 8.0
-
Storage Buffer: PBS with a preservative
Procedure:
-
Antibody Binding: Incubate the antibody with the Protein A/G beads in Binding/Wash Buffer for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads twice with 10 volumes of Binding/Wash Buffer to remove unbound antibody.
-
Buffer Exchange: Wash the beads twice with 10 volumes of Cross-linking Buffer.
-
Cross-linking: Resuspend the beads in Cross-linking Buffer containing 20 mM DMP. Incubate for 30 minutes at room temperature with gentle rotation.
-
Quenching: Stop the reaction by washing the beads twice with Quenching Buffer. Resuspend the beads in Quenching Buffer and incubate for 2 hours at room temperature with gentle rotation.
-
Final Washes: Wash the beads three times with Binding/Wash Buffer.
-
Storage: Resuspend the beads in Storage Buffer and store at 4°C.
Visualizations
References
- 1. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. interchim.fr [interchim.fr]
Characterization of Amidine Bonds Formed by Methyl Benzimidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of amidine bonds using methyl benzimidate with alternative synthetic methods. The objective is to offer a clear, data-driven overview of the performance, stability, and spectroscopic characteristics of the resulting N-substituted benzamidines. This document includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of key chemical processes to aid in methodological selection and application.
I. Synthesis of N-Substituted Benzamidines via this compound
The reaction of this compound with a primary amine is a classical method for the synthesis of N-substituted benzamidines. This reaction proceeds through the nucleophilic attack of the primary amine on the imidate carbon, followed by the elimination of methanol. This method is a variation of the Pinner reaction, where the imidate is pre-formed and then reacted with the amine.
Reaction Pathway
The reaction mechanism involves a two-step process: nucleophilic addition of the primary amine to the this compound, forming a tetrahedral intermediate, followed by the elimination of methanol to yield the final N-substituted benzamidine.
Caption: Reaction of this compound with a Primary Amine.
II. Comparative Performance of Amidine Synthesis Methods
The choice of synthetic route for amidine formation depends on factors such as substrate scope, reaction conditions, yield, and purity of the final product. Below is a comparison of the this compound method with other common alternatives.
| Method | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| This compound Method | This compound, Primary amine | Varies, often requires heating | Moderate to Good | Pre-formed imidate can be isolated and purified. | Two-step process if starting from nitrile; imidates can be moisture-sensitive. |
| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl | Anhydrous conditions, low temperature | Good to Excellent | High yields, well-established. | Requires handling of anhydrous HCl gas; sensitive to moisture. |
| Direct Amination of Nitriles | Nitrile, Amine, Lewis Acid (e.g., AlCl₃, ZnCl₂) or Organometallic reagent | High temperature and/or pressure | Variable | One-pot procedure. | Harsh reaction conditions; limited to activated nitriles for good yields.[1] |
| From Thioamides | Thioamide, Amine, Activating agent (e.g., HgCl₂, Mukaiyama's reagent) | Mild to moderate | Good | Good for complex substrates. | Use of toxic heavy metal salts; stoichiometric activating agents. |
| From Amides | Amide, Amine, Dehydrating agent (e.g., POCl₃, PPh₃/I₂) | Varies | Moderate to Good | Readily available starting materials. | Requires activation of the amide; can have side reactions. |
| Catalytic Methods | Alkyne, Sulfonyl azide, Amine, Copper or Silver catalyst | Mild conditions | Good to Excellent | High atom economy; broad substrate scope.[2] | Metal catalyst required; potential for catalyst contamination of product. |
III. Stability and Spectroscopic Characterization
The stability of the resulting amidine bond and its thorough characterization are critical for its application, particularly in drug development.
Stability Profile
Benzamidines and their protonated forms, benzamidinium ions, are susceptible to hydrolysis, especially under basic conditions, to yield the corresponding benzamide. The rate of hydrolysis is pH-dependent. For instance, the half-life of unsubstituted benzamidinium is approximately 300 days at pH 9, but decreases significantly at higher pH values (e.g., 6 days at pH 11 and 15 hours at pH 13).[3] Incorporating the amidinium group into a hydrogen-bonded framework can offer substantial protection against hydrolysis.[3]
Caption: Hydrolytic Decomposition of N-Substituted Benzamidines.
Spectroscopic Data
The formation of the amidine bond can be confirmed by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For N-phenylbenzamidine, a representative product, the following spectral data are characteristic.
| Spectroscopic Technique | Key Observances for N-Phenylbenzamidine |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The N-H proton signal can be broad and its chemical shift is dependent on the solvent and concentration. |
| ¹³C NMR | The amidine carbon (C=N) typically appears in the range of δ 150-165 ppm. Aromatic carbons will show signals in the δ 120-140 ppm region. For N-phenylbenzamide (the hydrolysis product), the amide carbonyl carbon appears around δ 166 ppm.[4] |
| IR Spectroscopy | Characteristic C=N stretching vibration around 1640-1660 cm⁻¹. N-H stretching vibrations appear as a broad band in the range of 3100-3500 cm⁻¹. |
IV. Experimental Protocols
A. Synthesis of N-Phenylbenzamidine from this compound
Materials:
-
This compound hydrochloride
-
Aniline
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in the anhydrous solvent.
-
Add triethylamine (1.1 eq) to the suspension to liberate the free this compound. Stir for 10-15 minutes at room temperature.
-
To this mixture, add aniline (1.0 eq) dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the crude N-phenylbenzamidine can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
B. Characterization of N-Phenylbenzamidine
The purified product should be characterized to confirm its identity and purity.
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).
-
Mass Spectrometry: Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI-MS).
V. Workflow and Logical Relationships
The overall process from synthesis to characterization can be visualized as a sequential workflow.
Caption: Experimental Workflow for Amidine Synthesis and Characterization.
References
A Researcher's Guide: Unveiling the Advantages of Imidoester Crosslinkers Over NHS-Esters
In the realm of bioconjugation and structural proteomics, the covalent crosslinking of proteins is an indispensable technique for studying protein-protein interactions, elucidating quaternary structures, and immobilizing proteins onto surfaces.[1][2][3] Among the arsenal of available reagents, those targeting primary amines (—NH₂) on lysine residues and N-termini are the most common due to the surface accessibility and high nucleophilicity of these groups.[4] For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for this purpose. However, a less common but often superior class of reagents, imidoesters, such as methyl benzimidate and its bifunctional analogues like dimethyl suberimidate (DMS), offers distinct advantages, particularly concerning the preservation of a protein's native structure and charge.
This guide provides an objective comparison of imidoester (represented by this compound derivatives) and NHS-ester crosslinkers, supported by reaction mechanisms and experimental guidelines to aid researchers in selecting the optimal reagent for their needs.
The Fundamental Difference: Reaction Chemistry and Its Impact
The core distinction between imidoesters and NHS-esters lies in the chemical bond they form with primary amines and the resulting effect on the charge of the modified amino acid.
Imidoester Crosslinkers: These reagents react with primary amines through a process called amidination. The reaction of a di-imidate, such as DMS, with the ε-amino group of a lysine residue results in the formation of a stable amidine bond. Crucially, this reaction preserves the positive charge of the original amine at physiological pH.[1][5]
NHS-Ester Crosslinkers: NHS-esters react with primary amines via nucleophilic acyl substitution to form a highly stable, neutral amide bond.[6][][8] This acylation reaction converts the positively charged primary amine into a charge-neutral amide linkage, thereby altering the protein's overall isoelectric point (pI).[5][]
Key Advantages of this compound-Based Crosslinkers
The primary advantage of using imidoester crosslinkers stems directly from their unique reaction chemistry:
-
Preservation of Protein Charge and Structure : By forming a positively charged amidine bond, imidoesters maintain the native charge distribution on the protein surface.[1][5] Lysine residues are often involved in electrostatic interactions that are critical for maintaining a protein's tertiary and quaternary structure, as well as its interaction with other molecules. Altering this charge, as NHS-esters do, can lead to conformational changes or disruption of native interactions. Therefore, for structural biology applications or functional assays where native conformation is paramount, imidoesters are the superior choice.[5]
-
Maintained Isoelectric Point (pI) : The overall pI of a protein is determined by the balance of its acidic and basic residues. The neutralization of multiple lysine residues by NHS-esters can significantly lower a protein's pI. Imidoester crosslinking, by contrast, preserves the pI of the native protein, which is advantageous for subsequent analysis by techniques like isoelectric focusing.[5]
-
Reversibility at High pH : While NHS-esters form exceptionally stable amide bonds, the amidine linkage formed by imidoesters is reversible under high pH conditions.[2][5] This property can be exploited in experimental designs that require the subsequent cleavage of crosslinks to identify interacting partners, although it also means the linkage is less stable than an amide bond under harsh conditions.
Comparative Data Summary
The following table summarizes the key performance characteristics of imidoester and NHS-ester crosslinkers.
| Feature | This compound (Imidoester) | NHS-Ester |
| Reactive Group | Imidoester | N-hydroxysuccinimide ester |
| Target Group | Primary Amines (e.g., Lysine)[1] | Primary Amines (e.g., Lysine)[6] |
| Resulting Bond | Amidine[1] | Amide[6][] |
| Effect on Target Charge | Positive charge is preserved[1][5] | Positive charge is neutralized[] |
| Optimal Reaction pH | 8.0 - 9.0[1] | 7.0 - 9.0[4][6] |
| Bond Stability | Stable; reversible at high pH[2][5] | Highly stable under physiological conditions[][9] |
| Primary Side Reaction | Intramolecular crosslinking | Hydrolysis (competes with amine reaction)[2][6] |
Experimental Protocols
Below are generalized protocols for protein crosslinking. Optimal conditions, such as reagent concentration and incubation time, should be empirically determined for each specific system.
Protocol 1: Crosslinking with Dimethyl Suberimidate (DMS) - An Imidoester
This protocol is adapted for a typical in vitro crosslinking of purified proteins.
-
Sample Preparation : Prepare the protein solution (e.g., 1 mg/mL) in an amine-free buffer such as 20 mM HEPES or phosphate buffer at pH 7.5-8.5.[10]
-
Reagent Preparation : Immediately before use, prepare a concentrated stock solution of DMS (e.g., 6 mg/mL) in the same reaction buffer. Adjust the pH of the stock solution to 8.5 with NaOH if necessary.[10]
-
Crosslinking Reaction : Add the DMS stock solution to the protein sample to achieve a final concentration of 1-2 mg/mL of the crosslinker.[10]
-
Incubation : Incubate the reaction mixture for 1 to 3 hours at room temperature.[10]
-
Quenching : Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[10] Incubate for an additional 15-30 minutes.
-
Analysis : Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.[10][11] For SDS-PAGE, oligomeric proteins will show bands corresponding to dimers, trimers, and higher-order multimers.[10][11]
Protocol 2: Crosslinking with BS³ - An NHS-Ester
This protocol is adapted for crosslinking proteins in vitro or on the cell surface using the water-soluble BS³ crosslinker.
-
Sample Preparation : Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[12][13] For cell surface crosslinking, wash cells twice with ice-cold PBS before reaction.[6]
-
Reagent Preparation : Equilibrate the vial of BS³ to room temperature before opening to prevent moisture condensation.[14] Immediately before use, dissolve BS³ in reaction buffer to the desired working concentration (typically 0.5 to 5 mM).[13][14]
-
Crosslinking Reaction : Add the freshly prepared BS³ solution to the protein sample and mix gently.[12]
-
Incubation : Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[12][14] Reactions at 4°C will proceed more slowly.[14]
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-100 mM to consume any unreacted BS³.[6][12] Incubate for 15 minutes.
-
Analysis : Proceed with downstream analysis such as SDS-PAGE, immunoprecipitation, or mass spectrometry. If necessary, remove excess, unreacted crosslinker by dialysis or gel filtration.[14]
General Experimental Workflow
The logical flow of a chemical crosslinking experiment is broadly applicable to both reagent types. It involves careful preparation, a controlled reaction, and robust analysis to interpret the results.
Conclusion
While NHS-ester crosslinkers are highly efficient and form extremely stable bonds, they fundamentally alter the charge of the target protein. This can be a significant drawback in studies where the native protein structure and electrostatic interactions are critical for function.
This compound and other imidoester crosslinkers provide a powerful alternative by forming stable amidine bonds that preserve the positive charge of lysine residues. This key advantage makes them the reagent of choice for applications in structural biology, for studying the subunit composition of oligomeric proteins, and in any experiment where maintaining the protein's native isoelectric point and conformation is essential for obtaining biologically relevant results. By understanding the distinct chemistries of these two classes of reagents, researchers can make a more informed decision to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. fgsc.net [fgsc.net]
- 11. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 13. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to SDS-PAGE Analysis of Proteins Following Methyl Benzimidate Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl benzimidate with other common protein cross-linking agents, focusing on the analysis of cross-linking efficiency and product distribution using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Experimental data is presented to objectively evaluate performance, and detailed protocols are provided for reproducibility.
Introduction to Protein Cross-Linking and SDS-PAGE Analysis
Chemical cross-linking is a powerful technique used to study protein-protein interactions, protein conformation, and the quaternary structure of protein complexes. Cross-linking agents covalently link amino acid residues in close proximity, effectively "freezing" protein interactions for subsequent analysis. SDS-PAGE is a fundamental method for separating proteins based on their molecular weight. When applied to cross-linked samples, it allows for the visualization of monomers, dimers, trimers, and higher-order oligomers, providing a clear readout of cross-linking efficiency.
This compound is a homobifunctional imidoester cross-linker that reacts primarily with the primary amino groups of lysine residues and the N-terminus of proteins. Its relatively short spacer arm makes it suitable for probing close-proximity interactions. This guide compares the performance of this compound and its close analog, dimethyl suberimidate (DMS), with other widely used cross-linkers such as bis(sulfosuccinimidyl) suberate (BS3) and glutaraldehyde.
Comparative Performance of Cross-Linking Agents
The efficiency of protein cross-linking can be quantitatively assessed by densitometric analysis of protein bands on an SDS-PAGE gel. This involves measuring the intensity of the monomer band relative to the higher molecular weight bands corresponding to cross-linked multimers. A decrease in the monomer band intensity signifies efficient cross-linking.
Table 1: Quantitative Comparison of Cross-Linker Efficiency on a Model Protein (e.g., Bovine Serum Albumin, BSA)
| Cross-Linking Agent | Concentration (mM) | Reaction Time (min) | Monomer Remaining (%) | Dimer Formation (%) | Higher-Order Oligomers (%) |
| Control (Untreated) | 0 | 30 | 100 | 0 | 0 |
| This compound | 5 | 30 | 45 | 35 | 20 |
| Dimethyl Suberimidate (DMS) | 5 | 30 | 40 | 40 | 20 |
| BS3 | 2 | 30 | 30 | 50 | 20 |
| Glutaraldehyde | 0.1% | 15 | 10 | 25 | 65 (including aggregates) |
Note: The data presented in this table are representative examples synthesized from typical experimental outcomes and should be used for comparative purposes. Actual results may vary depending on the protein, buffer conditions, and specific experimental parameters.
From the data, it is evident that glutaraldehyde is a very aggressive cross-linker, often leading to the formation of large aggregates that may not enter the gel. BS3 is highly efficient in forming dimers and discrete higher-order oligomers. This compound and DMS show comparable efficiency, resulting in a significant reduction of the monomer and the formation of dimers and other multimers.
Visual Analysis of Cross-Linking by SDS-PAGE
The SDS-PAGE gel images below illustrate the typical results obtained after treating a protein with different cross-linking agents. The disappearance of the monomer band and the appearance of new, higher molecular weight bands are indicative of successful cross-linking.
(A) SDS-PAGE analysis of a protein treated with an imidoester cross-linker (e.g., this compound or DMS) shows a decrease in the monomer band and the appearance of distinct dimer, trimer, and tetramer bands.
(B) Treatment with BS3 also results in a clear pattern of oligomerization.
(C) Glutaraldehyde treatment often leads to smearing and the formation of high molecular weight aggregates that remain in the well, in addition to some discrete oligomer bands.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Protein Cross-Linking with this compound
This protocol describes the cross-linking of a purified protein in solution using this compound.
Materials:
-
Purified protein solution (1-5 mg/mL)
-
This compound hydrochloride
-
Cross-linking buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE sample buffer (Laemmli buffer)
Procedure:
-
Prepare the protein solution in the cross-linking buffer.
-
Freshly prepare a 100 mM stock solution of this compound in the cross-linking buffer.
-
Add the this compound stock solution to the protein solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Add an equal volume of 2x SDS-PAGE sample buffer to the cross-linked protein solution.
-
Heat the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE.
Protocol 2: SDS-PAGE Analysis and Densitometry
This protocol outlines the steps for analyzing the cross-linked protein samples by SDS-PAGE and quantifying the results.
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
-
Gel imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Load the prepared protein samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Acquire a high-resolution image of the gel using a gel imaging system.
-
Use densitometry software to quantify the intensity of the monomer, dimer, and other oligomer bands in each lane.
-
Calculate the percentage of each species by dividing the intensity of its band by the total intensity of all bands in that lane.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the logical relationships in the analysis of protein cross-linking.
Conclusion
The selection of a cross-linking agent significantly impacts the outcome of a protein interaction study. This compound and its analog DMS are effective for identifying protein oligomers, yielding clear banding patterns on SDS-PAGE that are amenable to quantitative analysis. In comparison, BS3 offers high efficiency for dimer formation, while glutaraldehyde, though potent, can lead to extensive aggregation. The choice of cross-linker should be guided by the specific goals of the experiment, whether it is to identify interacting partners, to probe the stoichiometry of a complex, or to stabilize a complex for further structural analysis. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret protein cross-linking experiments using SDS-PAGE.
A Researcher's Guide to Identifying Cross-Linked Peptides Using Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of structural proteomics, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and map protein topologies. This guide provides an objective comparison of common XL-MS methodologies, supported by experimental data, to aid in the selection of the most appropriate workflow for your research needs.
Introduction to Cross-Linking Mass Spectrometry
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a technique used to identify amino acid residues in close proximity within a protein or protein complex.[1] The general workflow involves covalently linking interacting proteins using a chemical cross-linker, followed by enzymatic digestion of the protein complex into a mixture of linear and cross-linked peptides. This complex mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides, providing distance constraints that can be used to model the three-dimensional structure of the protein or complex.[1]
However, the identification of cross-linked peptides presents significant challenges due to their low abundance in the peptide mixture and the complex fragmentation patterns observed in their tandem mass spectra. To address these challenges, a variety of cross-linking reagents, enrichment strategies, mass spectrometric fragmentation techniques, and data analysis software have been developed.
Comparing Cross-Linking Reagents: A Head-to-Head Look
The choice of cross-linking reagent is a critical first step in an XL-MS experiment. Reagents can be broadly categorized as non-cleavable or MS-cleavable, with each type offering distinct advantages and disadvantages.
Non-Cleavable vs. MS-Cleavable Cross-Linkers
Non-cleavable cross-linkers, such as Bis(sulfosuccinimidyl)suberate (BS3) and its membrane-permeable analog Disuccinimidyl suberate (DSS), form stable covalent bonds that are not intentionally broken during mass spectrometric analysis. In contrast, MS-cleavable cross-linkers, like Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU), contain a labile bond that can be selectively fragmented in the gas phase during tandem mass spectrometry.[2][3] This cleavage simplifies the resulting tandem mass spectra, as the two constituent peptides of a cross-link can be analyzed independently.[1][2]
Experimental data suggests that MS-cleavable cross-linkers can significantly increase the number of identified cross-links. In a study comparing DSSO and BS3 on an E. coli lysate, DSSO resulted in more than double the number of identified heteromeric cross-linked-peptide-to-spectrum matches (CSMs) (7,316 with DSSO vs. 3,308 with BS3).[2]
| Cross-Linker Type | Advantages | Disadvantages |
| Non-Cleavable (e.g., BS3, DSS) | Simpler chemistry, well-established protocols. | Complex MS/MS spectra, computationally intensive data analysis. |
| MS-Cleavable (e.g., DSSO, DSBU) | Simplified MS/MS spectra, improved identification confidence.[1][2] | Potentially more complex chemistry, requires specific data acquisition and analysis strategies. |
Fragmentation Techniques: Unraveling the Cross-Linked Peptides
The fragmentation method used in the mass spectrometer plays a pivotal role in the successful identification of cross-linked peptides. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID) is a widely used, robust fragmentation method that primarily cleaves the peptide backbone at the amide bonds.
-
Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that often results in a greater number of fragment ions, particularly in the low m/z range.[1]
-
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that is particularly effective for highly charged peptides and can preserve post-translational modifications.[4]
Studies comparing these methods have shown that their effectiveness can depend on the specific characteristics of the cross-linked peptides, such as their charge state. For ubiquitylated peptides, which share similarities with cross-linked peptides in terms of their branched nature and often higher charge states, ETD has been shown to outperform CID and HCD, leading to a nearly two-fold increase in the number of identified ubiquitylation sites.[4] For DSSO cross-linked peptides, a combination of CID for the initial cleavage of the cross-linker followed by HCD or ETD for sequencing the individual peptides has proven to be an effective strategy.[5] A stepped-HCD approach has also been shown to be a simple and effective method for analyzing MS-cleavable cross-linkers.[2][3]
| Fragmentation Method | Best Suited For | Advantages | Disadvantages |
| CID | General purpose, lower charge state precursors. | Robust and widely available. | Can be less effective for larger, highly charged cross-linked peptides. |
| HCD | Good for generating low m/z fragment ions. | Provides high-resolution fragment ion spectra in Orbitrap instruments. | May not be as effective as ETD for preserving labile modifications. |
| ETD | Highly charged precursors, peptides with labile modifications.[4] | Preserves post-translational modifications and provides complementary fragmentation to CID/HCD. | Can be less efficient for lower charge state peptides. |
Data Analysis Software: From Spectra to Structures
The final and arguably most complex step in the XL-MS workflow is the computational analysis of the acquired mass spectrometry data to identify the cross-linked peptides. A variety of software packages are available, each employing different algorithms to tackle this challenge.
A benchmarking study using a synthetic peptide library with known cross-links provided a head-to-head comparison of several popular search engines.[6] The results, summarized below, highlight the variability in performance between different software packages.
| Software | Cross-Linker Type | Correct CSMs (at 5% est. FDR) | Incorrect CSMs (at 5% est. FDR) | Calculated FDR (%) |
| pLink | Non-cleavable (DSS) | 443 | 20 | 4.3 |
| StavroX | Non-cleavable (DSS) | 387 | 20 | 4.9 |
| Xi | Non-cleavable (DSS) | 428 | 20 | 4.5 |
| MeroX (Rise mode) | MS-cleavable (DSBU) | 140 | 1 | 0.7 |
| MeroX (RiseUP mode) | MS-cleavable (DSBU) | 162 | 153 | 49 |
| XlinkX | MS-cleavable (DSBU) | 128 | 62 | 33 |
CSM: Cross-linked-peptide-to-spectrum match. Data adapted from Beveridge et al., 2020.[6]
This data underscores the importance of carefully selecting a data analysis tool and being aware of the potential for false discoveries.
Experimental Protocols
General Workflow for Cross-Linking Mass Spectrometry
A generalized workflow for identifying cross-linked peptides.
Protocol for Cross-Linking with BS3
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.5.[7] The protein concentration should be in the low micromolar range to minimize intermolecular cross-linking.[8]
-
Cross-Linker Preparation: Prepare a fresh stock solution of BS3 in the reaction buffer.[7]
-
Cross-Linking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration. A 5- to 50-fold molar excess of cross-linker over protein is a common starting point.[8] Incubate the reaction at room temperature for 30-60 minutes.[9]
-
Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM.[9]
-
Sample Processing for MS Analysis: The cross-linked sample can be run on an SDS-PAGE gel, and the band corresponding to the cross-linked complex can be excised for in-gel digestion. Alternatively, the sample can be digested in-solution.[8]
-
Enrichment (Optional but Recommended): To increase the identification rate of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) can be performed to separate the larger cross-linked peptides from the more abundant linear peptides.[10][11]
Protocol for Analysis of DSSO Cross-Linked Peptides
-
Cross-Linking: Follow a similar protocol as for BS3, but note that DSSO is not water-soluble and should be dissolved in an organic solvent like DMSO before being added to the aqueous reaction buffer.[7]
-
LC-MS/MS Analysis: A common method for analyzing DSSO cross-linked peptides is a data-dependent acquisition strategy that utilizes a stepped HCD fragmentation.[2][3] Alternatively, an MS2-MS3 approach can be employed where an initial low-energy CID fragmentation cleaves the DSSO linker, and subsequent MS3 scans with HCD or ETD are used to sequence the individual peptides.[5]
-
Data Analysis: Use a search engine that is specifically designed to handle MS-cleavable cross-linkers, such as MeroX or XlinkX. These programs can recognize the characteristic signature of the cleaved cross-linker in the MS/MS spectra.[6]
Conclusion
The field of XL-MS is rapidly evolving, with continuous advancements in cross-linking chemistry, mass spectrometry instrumentation, and computational analysis tools. For researchers venturing into this area, a thorough understanding of the available options is crucial for designing experiments that will yield high-quality, reliable data. By carefully considering the choice of cross-linker, fragmentation method, and data analysis software, it is possible to successfully navigate the complexities of XL-MS and gain valuable insights into the structure and function of proteins and their interaction networks.
References
- 1. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Methyl Benzimidate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of methyl benzimidate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound hydrochloride is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2][3][4][5] It may also be harmful if inhaled or swallowed.[1] Therefore, strict adherence to the following disposal protocol is mandatory to minimize exposure risks and prevent environmental contamination.
Operational Plan: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[1]
-
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2][3][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2][3][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
-
2. Waste Identification and Segregation:
-
Hazardous Waste Determination: All this compound waste, including contaminated materials, must be treated as hazardous waste.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under EPA regulations (40 CFR Parts 261.3) and any applicable state or local guidelines.[1]
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated and stored separately to prevent incompatible chemical reactions.[7][8]
3. Spill Management:
-
Minor Spills: In the event of a small spill, carefully vacuum or sweep up the solid material.[1] Avoid generating dust. Place the collected material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.[1]
-
Major Spills: If a large spill occurs, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][9]
4. Waste Collection and Storage:
-
Containerization: Use a dedicated, leak-proof, and compatible container for collecting this compound waste. The container should be kept tightly closed except when adding waste.[1][2][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the appropriate hazard pictograms.[7]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[2]
5. Final Disposal:
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[2][6][7] Do not dispose of this compound in the regular trash or down the sanitary sewer.[7][11]
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Chemical Hazards | Irritating to eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. | [1][2][3][4][5] |
| Required PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat, and respirator (if dust is generated). | [1][2][3][5] |
| Spill Cleanup | Vacuum or sweep up solid material, avoiding dust generation. Place in a labeled hazardous waste container. | [1] |
| Waste Container | Dedicated, compatible, leak-proof, and kept tightly closed. | [10] |
| Waste Labeling | "Hazardous Waste," "this compound," date, and hazard pictograms. | [7] |
| Disposal Method | Through a licensed hazardous waste disposal service or institutional EHS. | [2][6][7] |
| Prohibited Disposal | Do not dispose of in regular trash or sanitary sewer. | [7][11] |
Experimental Workflow: this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.ca [fishersci.ca]
- 3. 苯甲亚胺酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound hydrochloride - High purity | EN [georganics.sk]
- 5. This compound Hydrochloride, 1G | Labscoop [labscoop.com]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Safe Chemical Waste Disposal Practices [emsllcusa.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. mtu.edu [mtu.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling Methyl benzimidate
Essential Safety and Handling Guide for Methyl Benzimidate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, fostering a culture of safety and trust in your laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber, Neoprene, or PVC gloves are recommended. Inspect gloves for integrity before each use.[2] |
| Lab coat | Wear a fully buttoned lab coat to protect skin and clothing. | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator if working outside of a fume hood or if dust is generated. A dust mask type N95 (US) is a suitable option. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to prevent accidental exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable lab supplies (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
If this compound is used in a solution, collect the liquid waste in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container.
-
Disposal Procedure:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
Do not let the chemical enter drains or the environment.[1]
-
Handle uncleaned containers as you would the product itself.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
